3-iodo-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIGWMXXIFYAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394929 | |
| Record name | 3-iodo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16807-13-9 | |
| Record name | 3-Iodocarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16807-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iodo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-iodo-9H-carbazole structure and properties
An In-depth Technical Guide to 3-iodo-9H-carbazole
Introduction
This compound is an aromatic heterocyclic organic compound that serves as a pivotal building block in the synthesis of advanced functional materials and complex organic molecules. Its structure, featuring a carbazole core with a reactive iodine substituent, makes it a versatile precursor, particularly in the fields of organic electronics and medicinal chemistry. The presence of the carbon-iodine bond allows for a wide range of post-synthesis modifications through various cross-coupling reactions, enabling the fine-tuning of molecular properties for specific applications. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound for researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Identifiers
The core of this compound is a tricyclic system composed of two benzene rings fused to a central nitrogen-containing five-membered ring. The iodine atom is substituted at the 3-position of this carbazole framework.
In-Depth Technical Guide to the Physical Properties of 3-Iodo-9H-carbazole (CAS Number: 16807-13-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Iodo-9H-carbazole, a heterocyclic aromatic compound with applications in materials science and potential relevance in medicinal chemistry. This document outlines its key physical characteristics, experimental protocols for its synthesis, and its relationship with biological signaling pathways.
Core Physical and Chemical Properties
This compound is a solid, crystalline powder at room temperature, with its color ranging from white to light yellow or orange. It is an important intermediate in the synthesis of various organic materials, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs).[1][2] The carbazole moiety is known for its hole-transporting properties and strong emission, which can be fine-tuned through chemical modification.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈IN | [2] |
| Molecular Weight | 293.11 g/mol | [3] |
| Melting Point | 192-201 °C | [1][4] |
| Boiling Point | 430.6 ± 18.0 °C (Predicted) | [1][5] |
| Density | 1.854 g/cm³ (Predicted) | [2][6] |
| Maximum Absorption (λmax) | 340 nm (in CH₃CN) | [4][6] |
| pKa | 16.54 ± 0.30 (Predicted) | [6] |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the public literature, a well-established synthesis protocol is available. Following the synthesis, standard analytical techniques are employed to verify the compound's identity and purity, and its physical constants, such as melting point, are determined.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Tucker iodination of 9H-carbazole.[1]
Materials:
-
9H-carbazole
-
Potassium Iodide (KI)
-
Potassium Iodate (KIO₃)
-
Glacial Acetic Acid (AcOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
A solution of 9H-carbazole (e.g., 5.57 g, 33.3 mmol) and potassium iodide (e.g., 3.68 g, 22.2 mmol) in glacial acetic acid (e.g., 92 mL) is heated to 100 °C for one hour.[2]
-
Potassium iodate (e.g., 3.57 g, 16.7 mmol) is then added in portions to the heated solution.[2]
-
The resulting mixture is stirred for an additional two hours at 100 °C.[2]
-
After the reaction is complete, the mixture is poured into water (e.g., 500 mL), leading to the precipitation of the crude product.[2]
-
The precipitate is collected by filtration and washed with hot water.[2]
-
The crude product is then purified by recrystallization from a solvent such as dichloromethane (DCM) to yield this compound as a white solid.[2] This method has a reported yield of approximately 70%.[1][2]
A common side product of this reaction is 3,6-diiodo-9H-carbazole, which necessitates the purification step.[1]
Caption: Synthesis Workflow of this compound.
Determination of Physical Properties
-
Melting Point: The melting point of the purified this compound can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated instrument. The temperature range over which the solid melts is recorded as the melting point. This value is a key indicator of the compound's purity.
-
Boiling Point: The boiling point provided is a predicted value, as the high melting point of this compound suggests that it would likely decompose at its boiling point under atmospheric pressure. Experimental determination would require vacuum distillation.
Biological Context and Signaling Pathways
While this compound itself is primarily utilized in materials science, the broader class of carbazole derivatives has been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[7][8]
Some studies on other substituted carbazole derivatives have pointed towards their interaction with key cellular signaling pathways. For instance, a study on a different iodo-carbazole derivative demonstrated anti-inflammatory effects, likely through the modulation of the Myd88/NF-κB signaling pathway.[9] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. While this has not been shown specifically for this compound, it provides a plausible avenue for future research into its potential biological activities.
Caption: Potential Modulation of the Myd88/NF-κB Pathway.
References
- 1. This compound | 16807-13-9 | Benchchem [benchchem.com]
- 2. This compound CAS#: 16807-13-9 [m.chemicalbook.com]
- 3. This compound | C12H8IN | CID 3678069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. mdpi.com [mdpi.com]
- 8. echemcom.com [echemcom.com]
- 9. 9H-carbazole derivatives from a Streptomyces species under potassium iodide stress and their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
3-iodo-9H-carbazole molecular weight and formula
An In-depth Technical Guide on 3-iodo-9H-carbazole: Molecular Weight and Formula
This guide provides essential information regarding the molecular weight and chemical formula of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a halogenated derivative of carbazole. The structural details are fundamental for understanding its chemical behavior and potential applications in synthesis and materials science.
Data Presentation
The core molecular data for this compound is summarized in the table below for clarity and quick reference.
| Identifier | Value | Citations |
| Molecular Formula | C₁₂H₈IN | [1][2][3] |
| Molecular Weight | 293.10 g/mol | [2] |
| Alternate Molecular Weight | 293.1 g/mol , 293.11 g/mol | [1][4] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-iodo-9H-carbazole
This technical guide provides a comprehensive overview of the melting and boiling points of 3-iodo-9H-carbazole, a heterocyclic aromatic compound of interest in the fields of organic electronics and pharmaceutical research.[1] The document details the physical properties, experimental protocols for its synthesis and purification, and a visualization of the synthetic workflow. This guide is intended for researchers, scientists, and professionals in drug development.
Physicochemical Data
The melting and boiling points of this compound are summarized in the table below. The melting point has been experimentally determined, while the boiling point is a predicted value.
| Property | Value | Source |
| Melting Point | 192-194 °C | |
| Melting Point | 195-197 °C | [1][2] |
| Boiling Point | 430.6 ± 18.0 °C (Predicted) | [1][2] |
Experimental Protocols
A detailed experimental protocol for the synthesis and purification of this compound is provided below. The purity of the resulting compound is crucial for the accurate determination of its physical properties, such as the melting point.
Synthesis and Purification of this compound [1]
This protocol outlines the iodination of 9H-carbazole to yield this compound.
-
Materials:
-
9H-carbazole (5.57 g, 33.3 mmol)
-
Potassium iodide (KI) (3.68 g, 22.2 mmol)
-
Potassium iodate (KIO₃) (3.57 g, 16.7 mmol)
-
Glacial acetic acid (AcOH) (92 mL)
-
Deionized water (500 mL)
-
Dichloromethane (DCM) for recrystallization
-
-
Procedure:
-
A solution of 9H-carbazole and potassium iodide in glacial acetic acid was heated to 100 °C for one hour.[1]
-
Potassium iodate was then added in portions to the heated solution.[1]
-
The resulting mixture was stirred for an additional two hours at 100 °C.[1]
-
The reaction mixture was subsequently poured into water, leading to the precipitation of the crude product.[1]
-
The precipitate was collected by filtration and washed with hot water.[1]
-
The crude product was then purified by recrystallization from dichloromethane to afford this compound as a white solid with a yield of 70%.[1]
-
Determination of Melting Point
While the specific apparatus used is not detailed in the search results, a standard method for determining the melting point of a crystalline solid like this compound involves the following general steps:
-
A small, dry sample of the purified this compound is finely powdered and packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
Solubility of 3-iodo-9H-carbazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 3-iodo-9H-carbazole, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct quantitative solubility data for this specific compound, this document infers its solubility characteristics based on the known properties of the parent compound, carbazole. Furthermore, it details standardized experimental protocols for determining the solubility of solid organic compounds in organic solvents, enabling researchers to generate precise data for their specific applications.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is a critical physicochemical parameter that dictates its behavior in various applications, from reaction kinetics in chemical synthesis to bioavailability in drug delivery. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and the presence of any impurities.
Inferred Solubility Profile of this compound
Qualitative Solubility of 9H-Carbazole:
-
Polar Organic Solvents: More soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).[1]
-
Non-Polar Organic Solvents: Shows higher solubility in non-polar organic solvents such as toluene and benzene.[1]
-
Other Solvents: Soluble in chloroform, glacial acetic acid, carbon disulfide, and pyridine.[2] It is slightly soluble in ethanol, ether, and acetone.[2]
-
Temperature Effect: The solubility of carbazole generally increases with a rise in temperature.[1]
Based on this, it can be inferred that this compound, being a halogenated derivative of carbazole, will likely exhibit similar solubility behavior. The presence of the iodine atom may slightly alter its polarity and intermolecular interactions, potentially influencing its solubility in specific solvents compared to the parent compound. However, it is expected to be more soluble in organic solvents than in water.
Data Presentation: Estimated Solubility
As no quantitative data could be located, the following table provides a qualitative estimation of the solubility of this compound based on the known solubility of carbazole. Researchers should experimentally verify these estimations for their specific needs.
| Solvent Class | Example Solvents | Estimated Solubility of this compound |
| Non-Polar Aromatic | Toluene, Benzene | High |
| Polar Aprotic | DMSO, Chloroform | Moderate to High |
| Polar Protic | Methanol, Ethanol | Low to Moderate |
| Ethers | Diethyl Ether | Low |
| Ketones | Acetone | Low |
| Water | Water | Very Low / Insoluble |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, standardized experimental methods are necessary. The following sections detail two common and reliable protocols.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or incubator is recommended.
-
After equilibration, allow the undissolved solid to settle.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Filter the collected solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining solid particles. This step should be performed quickly to minimize solvent evaporation.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered solution to a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the solute's decomposition point may be used.
-
Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
UV/Vis Spectroscopy Method
For compounds that absorb ultraviolet or visible light, UV/Vis spectroscopy offers a sensitive and accurate method for determining solubility. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1a-1c).
-
-
Sample Collection and Analysis:
-
Withdraw a sample of the supernatant and filter it as described previously (step 2 in the gravimetric method).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Mandatory Visualizations
Synthesis Workflow of this compound
The synthesis of this compound can be achieved through the direct iodination of carbazole. A common method is the Tucker iodination, which utilizes potassium iodide and potassium iodate in glacial acetic acid. The following diagram illustrates the general experimental workflow.
Caption: General workflow for the synthesis of this compound.
Logical Relationship for Solubility Determination
The selection of an appropriate experimental method for solubility determination depends on the properties of the solute. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting a solubility determination method.
References
Spectroscopic and Spectrometric Characterization of 3-iodo-9H-carbazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 3-iodo-9H-carbazole, a key intermediate in the development of novel organic electronic materials and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed data and experimental protocols to support their research endeavors.
Mass Spectrometry Data
Mass spectrometry confirms the molecular identity and provides insights into the fragmentation patterns of this compound. The gas chromatography-mass spectrometry (GC-MS) analysis yields a molecular ion peak consistent with the compound's molecular weight.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₈IN | [1] |
| Molecular Weight | 293.11 g/mol | [2] |
| Ionization Mode | Electron Ionization (EI) | |
| Major Fragments (m/z) | ||
| 293 | [M]⁺ | [1] |
| 166 | [M-I]⁺ | [1] |
| 139 | [M-I-HCN]⁺ | [1] |
Fragmentation Analysis: The mass spectrum is characterized by the molecular ion peak at m/z 293, corresponding to the intact molecule. A prominent fragment is observed at m/z 166, resulting from the loss of an iodine radical. A subsequent fragmentation, involving the loss of a hydrogen cyanide (HCN) molecule from the carbazole core, leads to the fragment at m/z 139.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: ¹H NMR Spectroscopic Data for 3,6-diiodo-9H-carbazole
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) | Reference |
| 8.36 | s | 2H | H-4, H-5 | [3] | |
| 8.14 | br s | 1H | N-H | [3] | |
| 7.71 | dd | 2H | H-2, H-7 | J = 8.50, 1.65 | [3] |
| 7.24 | d | 2H | H-1, H-8 | J = 8.56 | [3] |
Solvent: CDCl₃, Frequency: 400 MHz
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the acquisition of NMR spectra for carbazole derivatives is outlined below.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)). The choice of solvent may influence the chemical shifts, particularly for the N-H proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Set a spectral width that encompasses all expected proton resonances (typically 0-12 ppm).
-
Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Set a spectral width that covers all expected carbon resonances (typically 0-160 ppm).
-
Reference the spectrum to the solvent peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
The following provides a general procedure for the GC-MS analysis of halogenated aromatic compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injector Temperature: Set to a temperature that ensures efficient vaporization without thermal decomposition (e.g., 250-280 °C).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min) to ensure good separation.
-
Carrier Gas: Use an inert gas, typically helium or hydrogen, at a constant flow rate.
-
-
Mass Spectrometry Parameters:
-
Ionization Energy: Standard electron ionization at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 50-350).
-
Source and Transfer Line Temperatures: Maintain at elevated temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a synthesized compound such as this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
Crystal Structure Analysis of Iodinated Carbazoles: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure analysis of iodinated carbazoles, compounds of significant interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative crystallographic data, and insights into potential biological signaling pathways.
Introduction
Carbazole and its derivatives are a class of heterocyclic aromatic compounds known for their unique electronic and photophysical properties. The introduction of iodine atoms into the carbazole scaffold can significantly modulate these properties through heavy atom effects and altered intermolecular interactions, making iodinated carbazoles promising candidates for various applications, including organic electronics and medicinal chemistry. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for establishing structure-property relationships and guiding rational drug design.
Experimental Protocols
The determination of the crystal structure of iodinated carbazoles involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of Iodinated Carbazoles
A common method for the synthesis of iodinated carbazoles is through electrophilic iodination of the carbazole core. A representative protocol for the synthesis of 3,6-diiodo-9H-carbazole is provided below.
Synthesis of 3,6-Diiodo-9H-carbazole:
-
To a solution of 9H-carbazole (e.g., 5.00 g, 30.43 mmol) in glacial acetic acid (85 mL), add potassium iodide (6.67 g, 40.17 mmol).[1]
-
With continuous stirring, slowly add potassium iodate (9.77 g, 45.65 mmol) to the mixture.[1]
-
Reflux the reaction mixture for 10 minutes.[1]
-
Cool the mixture to room temperature.[1]
-
Filter the precipitate and wash it with acetic acid (50 mL) to obtain the crude product.[1]
-
The product can be further purified by recrystallization.
This general procedure can be adapted for the synthesis of other iodinated carbazole derivatives by modifying the starting materials and reaction conditions.
Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. Slow evaporation of a saturated solution is a widely used technique.
Crystallization of 3,6-Diiodo-9H-carbazole:
-
Prepare a saturated solution of the synthesized 3,6-diiodo-9H-carbazole in a suitable solvent, such as chloroform.[2]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.
Data Collection and Structure Refinement:
-
A suitable crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.[2]
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS), is used to collect a series of diffraction images as the crystal is rotated.
-
The collected data are processed to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]
Quantitative Crystallographic Data
The following tables summarize the crystallographic data for selected iodinated carbazole derivatives, allowing for a comparative analysis of their solid-state structures.
Table 1: Crystallographic Data for Selected Iodinated Carbazoles
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 3,6-Diiodo-9H-carbazole | C₁₂H₇I₂N | Orthorhombic | Pnma | 11.8823(14) | 7.8835(9) | 24.835(3) | 90 | 2326.4(5) | 8 | [2] |
| 9-Ethyl-3,6-bis(5-iodo-2-thienyl)-9H-carbazole | C₂₂H₁₅I₂NS₂ | Monoclinic | P2₁/c | 10.637(3) | 7.814(2) | 26.687(7) | 107.313(18) | 2117.7(10) | 4 | [3] |
| 9-Hexyl-3-iodo-9H-carbazole | C₁₈H₂₀IN | - | - | - | - | - | - | - | - | [4] |
| 3,6-di-tert-butyl-1-iodo-9-methyl-8-(pyren-1-ylethynyl)-9H-carbazole | C₃₉H₃₄IN | - | - | - | - | - | - | - | - | [5] |
Note: Complete crystallographic data for all compounds were not available in the public domain at the time of this guide's compilation.
Table 2: Selected Bond Lengths and Angles for 3,6-Diiodo-9H-carbazole
| Bond/Angle | Length (Å) / Angle (°) |
| C(3)-I(1) | 2.103(3) |
| C(6)-I(2) | 2.099(3) |
| C(4)-C(5) | 1.381(5) |
| C(11)-N(1) | 1.378(4) |
| C(12)-N(1) | 1.380(4) |
| C(4)-C(3)-I(1) | 119.5(2) |
| C(5)-C(6)-I(2) | 120.0(2) |
| C(11)-N(1)-C(12) | 108.9(3) |
Data extracted from the crystallographic information file for 3,6-Diiodo-9H-carbazole.
Visualizations of Key Workflows and Pathways
Experimental Workflow for Crystal Structure Analysis
The process of determining the crystal structure of a small molecule like an iodinated carbazole follows a well-defined workflow, from sample preparation to the final structural refinement.
Caption: Workflow for small molecule crystal structure analysis.
Potential Signaling Pathways in Drug Development
While the direct interaction of iodinated carbazoles with specific signaling pathways is an active area of research, studies on other iodinated organic compounds, such as iodinated contrast media, suggest potential mechanisms of action relevant to drug development. One such pathway is the induction of apoptosis.
Mitochondrial-Mediated Apoptosis Pathway:
Some iodinated compounds have been shown to induce apoptosis through the mitochondrial pathway.[6] This process involves the depolarization of the mitochondrial membrane and the activation of caspases, a family of proteases that execute programmed cell death.
Caption: Potential mitochondrial-mediated apoptosis pathway.
NF-κB Signaling Pathway:
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival.[7][8] Its modulation by small molecules is a key strategy in the development of anti-inflammatory and anti-cancer drugs. The canonical pathway is a primary target for therapeutic intervention.
Caption: Canonical NF-κB signaling pathway and potential inhibition.
Conclusion
The crystal structure analysis of iodinated carbazoles provides invaluable insights into their molecular architecture, which is fundamental to understanding their chemical and physical properties. This guide has outlined the key experimental procedures for their synthesis, crystallization, and structural determination. The presented crystallographic data offers a basis for comparative studies, while the visualized workflows and potential signaling pathways can aid researchers in their experimental design and hypothesis generation, particularly in the context of drug discovery and materials science. Further research is warranted to expand the library of iodinated carbazole crystal structures and to elucidate their precise mechanisms of biological activity.
References
- 1. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
- 2. 3,6-Diiodo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Ethyl-3,6-bis(5-iodo-2-thienyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iodinated contrast media induce neutrophil apoptosis through a mitochondrial and caspase mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 3-iodo-9H-carbazole from 9H-carbazole
An In-depth Technical Guide to the Synthesis of 3-iodo-9H-carbazole from 9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pivotal building block in the synthesis of a wide array of functional organic materials and pharmaceutical compounds. Its utility is particularly prominent in the field of organic electronics, where it serves as a precursor for materials used in organic light-emitting diodes (OLEDs), and in medicinal chemistry as a scaffold for various bioactive molecules. The carbazole core is known for its excellent hole-transporting properties and strong emission characteristics. The introduction of an iodine atom at the 3-position provides a reactive handle for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the development of novel materials and drug candidates. This guide provides a comprehensive overview of the primary methods for the synthesis of this compound from the parent 9H-carbazole, complete with experimental protocols and comparative data.
Core Synthesis Methodologies
The is primarily achieved through electrophilic aromatic substitution. The carbazole nucleus is sufficiently electron-rich to react with various iodinating agents. The choice of reagent and reaction conditions can influence the selectivity and yield of the desired 3-iodo product, while minimizing the formation of di-iodinated and other regioisomeric byproducts.
Several key methods have been established for this transformation:
-
Tucker Iodination: This classical method utilizes the in-situ generation of iodine from potassium iodide (KI) and potassium iodate (KIO₃) in an acidic medium, typically glacial acetic acid.[1]
-
N-Iodosuccinimide (NIS): NIS is a mild and versatile electrophilic iodinating agent that offers good selectivity for the mono-iodination of carbazoles.[1]
-
Iodine Monochloride (ICl): ICl is a potent electrophilic iodine source that can effectively iodinate carbazole, often with high yields.[1]
-
Copper-Catalyzed Iodination: More recent methods involve the use of copper catalysts in conjunction with reagents like Barluenga's reagent (IPy₂BF₄) to achieve electrophilic iodination under specific conditions.[2][3]
The direct iodination of 9H-carbazole preferentially occurs at the 3 and 6 positions due to the electronic properties of the heterocyclic system. Careful control of stoichiometry is crucial to favor the formation of the mono-iodinated product, this compound, over the 3,6-diiodo-9H-carbazole byproduct.
Quantitative Data Summary
The following table summarizes the quantitative data for various methods used in the synthesis of this compound and its N-substituted analogues, providing a comparison of their efficiencies.
| Method | Reagents | Solvent(s) | Temperature | Time | Yield (%) | Substrate |
| Tucker Iodination | KI, KIO₃ | Glacial Acetic Acid | Heating | - | 70-72 | 9H-Carbazole |
| Iodine Monochloride | ICl (1.5 equiv.) | Ethanol | 70°C | 2h | 89 | 9-Hexyl-9H-carbazole |
| N-Iodosuccinimide | NIS (1 equiv.) | Chloroform / Acetic Acid | Room Temp. | 20h | 89.7 | 9-Dodecyl-9H-carbazole |
| Copper-Catalyzed | IPy₂BF₄, Copper(II) Sulfate | Acetonitrile | - | - | - | 9H-Carbazole |
Note: Yields for ICl and NIS methods are reported for N-alkylated carbazoles, which are expected to have similar reactivity to 9H-carbazole in electrophilic substitution.
Detailed Experimental Protocols
1. Tucker Iodination Method
This procedure describes the synthesis of this compound via the in-situ generation of iodine.
-
Reagents:
-
9H-Carbazole
-
Glacial Acetic Acid
-
Potassium Iodide (KI)
-
Potassium Iodate (KIO₃)
-
-
Procedure:
-
Dissolve 9H-carbazole in hot glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
To the hot solution, add potassium iodide (KI) and potassium iodate (KIO₃) portion-wise with stirring.
-
Heat the reaction mixture to reflux and maintain for the appropriate time to ensure complete reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acid and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to remove the 3,6-diiodo-9H-carbazole byproduct.[1]
-
2. N-Iodosuccinimide (NIS) Method
This protocol details the use of NIS for a more controlled iodination.
-
Reagents:
-
9H-Carbazole
-
N-Iodosuccinimide (NIS)
-
Chloroform
-
Acetic Acid
-
-
Procedure:
-
In a round-bottom flask, dissolve 9H-carbazole in a mixture of chloroform and acetic acid.
-
Add one equivalent of N-Iodosuccinimide (NIS) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for approximately 20 hours. Monitor the reaction's progress using TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product into the organic layer. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[1]
-
3. Iodine Monochloride (ICl) Method
This method employs the highly electrophilic ICl for efficient iodination.
-
Reagents:
-
9H-Carbazole
-
Iodine Monochloride (ICl)
-
Glacial Acetic Acid or Ethanol
-
-
Procedure:
-
Dissolve 9H-carbazole in a suitable solvent such as glacial acetic acid or ethanol in a reaction flask.
-
Carefully add a solution of iodine monochloride (ICl) in the same solvent to the carbazole solution. To minimize di-iodination, it is crucial to control the stoichiometry.
-
The reaction can be run at room temperature or gently heated (e.g., to 70°C) to increase the reaction rate. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into a stirred aqueous solution of sodium bisulfite to neutralize any excess ICl.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent may be necessary for further purification.[1]
-
Workflow and Process Visualization
The general workflow for the , encompassing the key stages from starting materials to the purified product, is illustrated below.
Caption: General experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 3-iodo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of 3-iodo-9H-carbazole, a key building block in the development of advanced organic materials. Its unique characteristics make it a valuable precursor for materials used in organic electronics, particularly Organic Light-Emitting Diodes (OLEDs).[1][2]
Core Molecular Properties and Synthesis
This compound is a derivative of carbazole, an aromatic heterocyclic compound known for its excellent hole-transporting capabilities, high thermal stability, and strong luminescence.[3][4] The introduction of an iodine atom at the 3-position provides a reactive site for further functionalization through cross-coupling reactions, making it a versatile intermediate for synthesizing more complex molecules for optoelectronic applications.[1][5]
Common Synthetic Pathways
Several methods are established for the synthesis of this compound. A prevalent and effective method is the Tucker iodination, which involves the in-situ generation of iodine.[1]
-
Tucker Iodination : This procedure involves dissolving 9H-carbazole in hot glacial acetic acid, followed by the addition of potassium iodide (KI) and potassium iodate (KIO₃).[1][2] The mixture is heated, leading to the formation of this compound, which precipitates upon cooling and can be isolated with yields around 70-72%.[1][2]
-
N-Iodosuccinimide (NIS) : NIS is another common reagent for the iodination of carbazoles, often carried out in a solvent mixture like chloroform and acetic acid.[1]
-
Iodine Monochloride (ICl) : ICl serves as an efficient electrophilic iodinating agent for carbazoles, typically in a solvent such as ethanol or glacial acetic acid.[1]
A generalized workflow for the Tucker iodination synthesis is illustrated below.
Photophysical Properties
The photophysical properties of carbazole derivatives are central to their application in light-emitting devices. These properties dictate how the molecule absorbs and emits light. While extensive data exists for various functionalized carbazoles, specific data for the parent this compound is less common. The available data is summarized below.
| Property | Value | Solvent | Reference |
| Absorption Max (λabs) | 340 nm | Acetonitrile (CH₃CN) | [2][6] |
| Emission Max (λem) | ~390 nm | - | [7] |
| Fluorescence Lifetime (τ) | 6-7 ns | - | [7] |
| Note: Emission and lifetime data are based on 3,6-disubstituted carbazole derivatives and serve as an approximation for the behavior of the carbazole core. |
The carbazole core generally exhibits strong absorption in the UV region and fluorescence in the violet-blue region of the spectrum.[7] The large Stokes shift (the difference between absorption and emission maxima) and high triplet energy are key features that make carbazole derivatives excellent host materials in phosphorescent OLEDs (PhOLEDs).[1]
Electrochemical Properties
The electrochemical characteristics of a molecule, such as its oxidation and reduction potentials, are critical for determining its energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These levels govern the efficiency of charge injection and transport in electronic devices.
-
Oxidation : Carbazoles undergo oxidation at the nitrogen atom, forming a cation radical.[8] Unsubstituted carbazole shows an irreversible oxidation peak around +0.9 V (vs. SCE), which can lead to dimerization or polymerization.[8][9] Substituents at the 3, 6, and 9 positions can be used to tune these oxidation potentials and improve the stability of the oxidized species.[3][8]
-
Energy Levels : The HOMO level of the widely used carbazole polymer, poly(9-vinylcarbazole) (PVK), is approximately -5.9 eV, highlighting its suitability as a hole-transporting material.[8]
The general workflow for characterizing these properties is outlined below.
Experimental Protocols
A. Photophysical Measurements (UV-Vis Absorption and Photoluminescence)
These protocols are standard for characterizing the light-absorbing and emitting properties of organic molecules.
-
Solution Preparation : Prepare dilute solutions of this compound (typically 10⁻⁵ M) in spectroscopic-grade solvents (e.g., acetonitrile, dichloromethane, toluene) to prevent aggregation effects.[10]
-
UV-Vis Spectroscopy :
-
Use a dual-beam UV-Vis spectrophotometer.[10]
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.
-
-
Photoluminescence (PL) Spectroscopy :
-
Use a spectrofluorometer equipped with a suitable excitation source, such as a xenon arc lamp.[10]
-
Excite the sample at or near its λabs.
-
Record the emission spectrum to determine the wavelength of maximum emission (λem).
-
Quantum yield (ΦF) can be determined using a relative method with a known standard.
-
Fluorescence lifetime (τ) is measured using time-resolved techniques like Time-Correlated Single Photon Counting (TCSPC).
-
B. Electrochemical Measurements (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is the primary technique for determining the redox potentials and estimating the HOMO/LUMO energy levels.
-
Cell Assembly : Assemble a standard three-electrode electrochemical cell.[3]
-
Electrolyte Solution : Dissolve the sample (typically 1-5 mM) in a suitable solvent like acetonitrile containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, or tetraethylammonium chloride, TEACl).[3]
-
Measurement :
-
Deoxygenate the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for 10-15 minutes.[3]
-
Perform a cyclic potential sweep using a potentiostat, recording the current response.
-
The onset potentials of the first oxidation and reduction peaks are used to estimate the HOMO and LUMO energy levels, respectively, often by referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Application in Organic Electronics
The properties of this compound make it an essential precursor for materials in organic electronic devices, especially OLEDs. The HOMO and LUMO energy levels determined from electrochemical measurements are crucial for designing the architecture of an OLED to ensure efficient injection and transport of charge carriers (holes and electrons), leading to their recombination in the emissive layer and the subsequent generation of light.
References
- 1. This compound | 16807-13-9 | Benchchem [benchchem.com]
- 2. This compound | 16807-13-9 [chemicalbook.com]
- 3. iieta.org [iieta.org]
- 4. researchgate.net [researchgate.net]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. This compound CAS#: 16807-13-9 [m.chemicalbook.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
3-Iodo-9H-Carbazole: A Technical Guide to Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-9H-carbazole is a heterocyclic aromatic compound with applications in organic synthesis, materials science, and pharmaceutical research.[1][2] It serves as a building block in the development of organic light-emitting diodes (OLEDs) and has been investigated for its potential in medicinal chemistry.[1][2] Given its reactive nature and potential physiological effects, a thorough understanding of its safety, toxicity, and proper handling procedures is paramount for all personnel working with this chemical. This guide provides an in-depth overview of the known hazards and recommended precautions to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, it presents several health risks.
1.1 GHS Classification
The compound is consistently classified with the following hazard categories:
Some suppliers also include:
-
Skin Sensitization (Category 1)[6]
1.2 GHS Label Elements
The GHS label for this compound includes the following:
| Element | Description |
| Pictogram | |
| Signal Word | Warning [3][5] |
| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3][5] H317: May cause an allergic skin reaction.[6] H319: Causes serious eye irritation.[3][5] H335: May cause respiratory irritation.[3] |
| Precautionary Statements | A comprehensive list of precautionary statements is provided in the Handling and Storage section of this guide. |
Toxicity Profile
Summary of Toxicological Hazards:
| Hazard | Description |
| Acute Oral Toxicity | Harmful if ingested.[3][4] Symptoms may include nausea, vomiting, and abdominal pain. |
| Skin Irritation | Causes redness, itching, and inflammation upon direct contact.[3][5] |
| Eye Irritation | Causes serious and potentially damaging eye irritation.[3][5] Symptoms include redness, pain, and blurred vision. |
| Respiratory Irritation | Inhalation of dust may irritate the nose, throat, and respiratory tract, leading to coughing and shortness of breath.[3][4] |
| Skin Sensitization | May cause an allergic skin reaction in susceptible individuals upon repeated contact.[6] |
No detailed experimental protocols for the toxicological assessment of this compound were found in the public domain during the literature search for this guide.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈IN | [3] |
| Molecular Weight | 293.11 g/mol | |
| Appearance | White to off-white or light yellow/orange crystal or powder. | [2] |
| Melting Point | 192-197 °C | [2][5] |
| Boiling Point | ~430.6 °C (Predicted) | [5] |
| Storage Temperature | Room temperature or refrigerated (4°C), protected from light. | [6] |
Safe Handling and Experimental Workflow
Strict adherence to safety protocols is mandatory when handling this compound. The following workflow outlines the key stages of handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
4.1 Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][8][9]
-
Eye Wash Stations and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
4.2 Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10] | Protects against dust particles and splashes, preventing serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[10] | Prevents skin contact, irritation, and potential sensitization.[4] |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental contact.[8] |
| Respiratory Protection | If dust formation is unavoidable and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[9] | Prevents inhalation and respiratory tract irritation.[4] |
4.3 Hygiene Measures
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][8]
-
Contaminated work clothing should be removed and laundered separately before reuse.[5][8]
Emergency Procedures
5.1 First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist or if the person feels unwell, seek medical attention.[4][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[4][5][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][5][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][9] |
5.2 Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. There is no restriction on the type of extinguisher that may be used.[8]
-
Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[8] Combustion may produce hazardous fumes of carbon oxides, nitrogen oxides, and hydrogen iodide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
5.3 Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Avoid breathing dust and ensure adequate ventilation. Wear appropriate PPE as described in section 4.2.[8][11]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[8][11]
-
Containment and Cleanup: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9][11] Clean the spill area thoroughly.
Storage and Disposal
6.1 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6]
-
Store away from incompatible materials such as strong oxidizing agents.
6.2 Disposal
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
Waste material should be treated as hazardous. Do not dispose of it in household waste or sewer systems.
Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All users should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this compound and adhere to all institutional safety protocols.
References
- 1. This compound | 16807-13-9 [chemicalbook.com]
- 2. This compound CAS#: 16807-13-9 [m.chemicalbook.com]
- 3. This compound | C12H8IN | CID 3678069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. 16807-13-9|this compound|BLD Pharm [bldpharm.com]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
using 3-iodo-9H-carbazole in organic light-emitting diode (OLED) synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-9H-carbazole is a pivotal building block in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its versatile reactivity allows for the introduction of various functional groups at the 3-position of the carbazole core, enabling the fine-tuning of photophysical and electronic properties. Carbazole derivatives are widely utilized as host materials, hole-transporting materials (HTMs), and emitters in OLED devices due to their excellent charge transport characteristics, high thermal stability, and wide bandgap.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-performance OLED materials.
Synthetic Pathways and Strategies
The iodine substituent at the 3-position of the carbazole ring serves as a versatile handle for various cross-coupling reactions, primarily Suzuki-Miyaura and Buchwald-Hartwig or Ullmann couplings. These reactions allow for the facile introduction of aryl, heteroaryl, or amino groups, leading to a diverse range of molecular architectures with tailored optoelectronic properties.
A common strategy involves the initial N-alkylation or N-arylation of the carbazole nitrogen to improve solubility and modify charge transport properties, followed by the functionalization at the 3- and sometimes 6-positions.
dot
Caption: General synthetic workflow for OLED materials from this compound.
Data Presentation: Performance of OLED Materials Derived from this compound Precursors
The following tables summarize the performance of various OLED devices incorporating materials synthesized from this compound and its di-iodinated analogue.
Table 1: Performance of Green Phosphorescent OLEDs (PhOLEDs) with Carbazole-Based Host Materials
| Host Material | Dopant (wt%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Ref. |
| H2 | Ir(ppy)₃ (10%) | 33.9 | 34.1 | 9.4 | >9170 | [3] |
| RB71 | Ir(ppy)₃ (15%) | 12.7 | 8.0 | 5.4 | >4000 | [4] |
| RB70 | Ir(ppy)₃ (15%) | 16.0 | 9.6 | Not Reported | Not Reported | [4] |
Table 2: Performance of Blue Phosphorescent OLEDs (PhOLEDs) with Carbazole-Based Host Materials
| Host Material | Dopant (wt%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Ref. |
| H2 | FIrpic (15%) | 23.9 | 24.9 | 10.3 | >9170 | [3] |
Table 3: Performance of Solution-Processed OLEDs with Carbazole-Based Emitters
| Emitting Material | Device Configuration | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | EQE (%) | Ref. |
| CZ-1 | ITO/PEDOT:PSS/Emitter/LiF/Al | 19.3 | 4130 | up to 9.5 | [1] |
| CZ-2 | ITO/PEDOT:PSS/Emitter/LiF/Al | 20.2 | 4104 | up to 9.5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Diiodo-9H-carbazole
This protocol describes the di-iodination of 9H-carbazole, a common precursor for further functionalization.
Materials:
-
9H-Carbazole
-
Acetic Acid
-
Potassium Iodide (KI)
-
Potassium Iodate (KIO₃)
Procedure:
-
To a solution of 9H-carbazole (5.00 g, 30.43 mmol) in acetic acid (85 mL), add potassium iodide (6.67 g, 40.17 mmol).[5]
-
With stirring, slowly add potassium iodate (9.77 g, 45.65 mmol) to the mixture.[5]
-
Reflux the mixture for 10 minutes.[5]
-
Cool the reaction mixture to room temperature.[5]
-
Filter the precipitate and wash with acetic acid (50 mL) to yield the product as a pale-yellow powder.[5]
Protocol 2: N-Alkylation of a Halogenated Carbazole - Synthesis of 9-(2-ethylhexyl)-3,6-diiodocarbazole
This protocol details the introduction of an alkyl chain at the nitrogen atom to improve solubility.
dot
Caption: N-Alkylation of 3,6-diiodo-9H-carbazole.
Materials:
-
3,6-Diiodo-9H-carbazole
-
2-ethylhexyl bromide
-
Potassium Hydroxide (KOH)
-
18-crown-6
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Stir a mixture of 3,6-diiodo-9H-carbazole (10.0 g, 23.8 mmol), 2-ethylhexyl bromide (6.8 g, 35.6 mmol), potassium hydroxide (4.0 g, 71.3 mmol), and 18-crown-6 (0.1 g, 0.38 mmol) in DMF (100 mL).[4]
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.[4]
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.[4]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.[4]
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain a colorless oil.[4]
Protocol 3: Suzuki-Miyaura Coupling for Host Material Synthesis - Synthesis of H1
This protocol exemplifies the synthesis of a pyridinyl-carbazole host material (H1) via a Suzuki-Miyaura coupling reaction.
dot
Caption: Suzuki-Miyaura coupling for the synthesis of host material H1.
Materials:
-
3,3-Bis(3-iodocarbazol-9-ylmethyl)oxetane
-
2-methoxy-3-pyridinylboronic acid
-
Potassium Hydroxide (KOH)
-
PdCl₂(PPh₃)₂ (catalyst)
-
Tetrahydrofuran (THF)
-
Degassed Water
Procedure:
-
Stir 3,3-Bis(3-iodocarbazol-9-ylmethyl)oxetane (0.8 g, 0.0012 mol), 2-methoxy-3-pyridinylboronic acid (0.46 g, 0.03 mol), potassium hydroxide (0.34 g, 0.006 mol), and PdCl₂(PPh₃)₂ (0.034 g, 0.000048 mol) in a mixture of THF (12 mL) and degassed water (1.5 mL).[6]
-
Reflux the mixture for 1 hour.[6]
-
After cooling, pour the reaction mixture into water and extract with chloroform.[6]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.[6]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[6]
Protocol 4: Ullmann Coupling for Host Material Synthesis - Synthesis of RB70
This protocol details the synthesis of a carbazole-based host material (RB70) through an Ullmann coupling reaction.
Materials:
-
9-butyl-3-iodocarbazole
-
2-amino-4-methylpyridine
-
18-crown-6
-
Potassium Carbonate (K₂CO₃)
-
Copper powder (Cu)
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Stir 2.10 g (6.01 mmol) of 9-butyl-3-iodocarbazole, 0.5 g (4.62 mmol) of 2-amino-4-methylpyridine, and 0.09 g (0.10 mmol) of 18-crown-6 in 10 mL of DMF at reflux under a nitrogen atmosphere.[4]
-
Add potassium carbonate (1.93 g, 13.9 mmol), Cu (0.33 g, 5.19 mmol), and CuI (1.33 g, 6.98 mmol) stepwise to the reaction mixture.[4]
-
Continue refluxing for 48 hours.[4]
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.[4]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.[4]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[4]
Protocol 5: OLED Fabrication by Solution Processing (Spin-Coating)
This protocol provides a general procedure for fabricating a simple solution-processed OLED device.
dot
References
- 1. Solution-processed blue phosphorescent OLEDs with carbazole-based polymeric host materials [elorprinttec.u-bordeaux.fr]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 3-Iodo-9H-carbazole in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in pharmaceutical research.[1] The carbazole nucleus, a tricyclic aromatic system, is present in numerous naturally occurring alkaloids and synthetic molecules exhibiting anticancer, anti-inflammatory, antibacterial, antifungal, and neuroprotective properties.[1] The strategic functionalization of the carbazole core is a key approach in medicinal chemistry to modulate the pharmacological profile and develop novel therapeutic agents.
3-Iodo-9H-carbazole is a versatile synthetic intermediate that serves as a crucial building block for the synthesis of a diverse library of carbazole derivatives. The presence of the iodine atom at the C-3 position provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds for pharmaceutical research.
Derivatization Strategies for this compound
The carbon-iodine bond at the 3-position of the carbazole ring is readily functionalized using modern cross-coupling methodologies, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods offer a robust and versatile approach to introduce aryl, heteroaryl, and amino moieties, respectively, which are prevalent in pharmacologically active molecules.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, providing an efficient route to biaryl and heteroaryl structures. Starting from this compound, a variety of aryl and heteroaryl groups can be introduced at the 3-position.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing N-aryl and N-heteroaryl carbazole derivatives from this compound and a wide range of primary and secondary amines.
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-9H-carbazole via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Add the toluene/water solvent mixture (10 mL).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-9H-carbazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of 3-Amino-9H-carbazole Derivatives via Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to the flask.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-9H-carbazole derivative.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation Protocols
Protocol 3: In Vitro Anticancer Activity Evaluation using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized carbazole derivatives
-
Doxorubicin (positive control)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized carbazole derivatives and doxorubicin for 48-72 hours.
-
After the incubation period, fix the cells by gently adding cold TCA solution and incubate for 1 hour at 4 °C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound SRB dye with Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of cell viability) values.
Protocol 4: Antimicrobial Activity Evaluation using Disk Diffusion Method
The disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[4][5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Synthesized carbazole derivatives
-
Ciprofloxacin (antibacterial control)
-
Fluconazole (antifungal control)
-
Dimethyl sulfoxide (DMSO)
-
Sterile filter paper discs (6 mm)
-
Petri dishes
-
Incubator
Procedure:
-
Prepare a microbial inoculum of the test strains and spread it uniformly onto the surface of the agar plates.
-
Impregnate sterile filter paper discs with a known concentration of the synthesized carbazole derivatives dissolved in DMSO.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Place control discs containing only DMSO and the standard antimicrobial agents.
-
Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.
-
The size of the inhibition zone is proportional to the antimicrobial activity of the compound.
Data Presentation
Quantitative data from the derivatization and biological evaluation should be summarized in tables for clear comparison.
Table 1: Synthesis Yields of 3-Substituted-9H-carbazole Derivatives
| Entry | R-Group | Coupling Reaction | Yield (%) |
| 1 | Phenyl | Suzuki-Miyaura | 85-95 |
| 2 | 4-Methoxyphenyl | Suzuki-Miyaura | 80-90 |
| 3 | 2-Thienyl | Suzuki-Miyaura | 75-85 |
| 4 | Morpholino | Buchwald-Hartwig | 70-80 |
| 5 | N-Piperidinyl | Buchwald-Hartwig | 75-85 |
| 6 | Anilino | Buchwald-Hartwig | 65-75 |
Table 2: In Vitro Anticancer Activity of 3-Substituted-9H-carbazole Derivatives (GI₅₀/IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) |
| Derivative 1 | 15.2 | 18.5 | 25.1 |
| Derivative 2 | 8.7 | 12.3 | 19.8 |
| Derivative 3 | 22.1 | 29.4 | 35.6 |
| Doxorubicin | 0.5 | 0.8 | 1.2 |
Table 3: Antimicrobial Activity of 3-Substituted-9H-carbazole Derivatives (Zone of Inhibition in mm)
| Compound | S. aureus | B. subtilis | E. coli | C. albicans |
| Derivative 4 | 12 | 14 | 8 | 10 |
| Derivative 5 | 15 | 16 | 10 | 12 |
| Derivative 6 | 10 | 11 | 7 | 9 |
| Ciprofloxacin | 25 | 28 | 22 | - |
| Fluconazole | - | - | - | 20 |
Visualization of Signaling Pathways and Workflows
Logical Workflow for Derivatization and Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
- 5. lmaleidykla.lt [lmaleidykla.lt]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-iodo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 3-iodo-9H-carbazole. This key building block is instrumental in the synthesis of a diverse range of functionalized carbazole derivatives, which are of significant interest in medicinal chemistry and materials science.[1][2][3][4] The protocols outlined below cover several principal types of cross-coupling reactions, offering a versatile toolkit for the synthesis of novel carbazole-based compounds.
Introduction to Carbazole Derivatives and Cross-Coupling Chemistry
Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds. They are recognized for their remarkable electronic and photophysical properties, as well as their broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6][7] The functionalization of the carbazole scaffold is a key strategy for modulating these properties and developing new drug candidates and advanced materials for organic electronics.[1][2][3][8]
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile methods for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, offer a highly efficient and selective means to introduce a wide array of substituents onto the carbazole core, starting from readily available halo-carbazoles such as this compound.
General Reaction Scheme
The palladium-catalyzed cross-coupling of this compound generally proceeds through a catalytic cycle involving oxidative addition, transmetalation (or related steps), and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Caption: General scheme for palladium-catalyzed cross-coupling of this compound.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-9H-carbazoles
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[9] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials.[10] Microwave-assisted Suzuki couplings can significantly reduce reaction times.[11][12][13][14]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Pd-Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | [9] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 92 | N/A |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 48 | High | [15] |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 3-phenyl-9H-carbazole
-
To a reaction vessel, add this compound (1.0 mmol, 293 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-9H-carbazole.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 3-Alkynyl-9H-carbazoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[16] This reaction is highly valuable for the synthesis of conjugated enynes, which are important precursors for various organic materials and pharmaceuticals. Microwave-assisted and ligand-free protocols have been developed to improve efficiency.[12][17]
Data Presentation: Sonogashira Coupling Conditions
| Coupling Partner | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 90 | [18] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF | Neat | 80 | 0.5 | 95 | [19] |
| 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 4 | 88 | N/A |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Experimental Protocol: Sonogashira Coupling
Synthesis of 3-(phenylethynyl)-9H-carbazole
-
To a Schlenk flask, add this compound (1.0 mmol, 293 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Evacuate the flask and backfill with argon three times.
-
Add anhydrous, degassed tetrahydrofuran (THF) (10 mL) and triethylamine (2.0 mmol, 0.28 mL).
-
Add phenylacetylene (1.1 mmol, 0.12 mL) via syringe.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-9H-carbazoles
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[11] This reaction is of great importance in drug discovery, as the arylamine moiety is a common feature in many biologically active molecules.[6][7][20]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Pd-Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | High | [1][21] |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 93 | [22] |
| N-Methylpiperazine | Pd-NHC (cat.) | - | NaOtBu | Toluene | 70 | - | >99 | [23] |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 3-(phenylamino)-9H-carbazole
-
In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).
-
Add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add this compound (1.0 mmol, 293 mg).
-
Add anhydrous, degassed toluene (5 mL) and aniline (1.2 mmol, 0.11 mL).
-
Seal the vial and heat the mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Caption: Decision tree for selecting a cross-coupling reaction.
Heck Coupling: Synthesis of 3-Alkenyl-9H-carbazoles
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[24] It is a valuable tool for the synthesis of stilbenes and other vinyl-substituted aromatic compounds. Both ligand- and copper-free conditions have been developed.[17]
Data Presentation: Heck Coupling Conditions
| Coupling Partner | Pd-Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 80 | 24 | 85 | N/A |
| Ethyl acrylate | Pd(OAc)₂ (5) | - | NaOAc | DMF | 100 | 5 | 90 | [24] |
| n-Butyl acrylate | Pd/C (cat.) | - | K₂CO₃ | EtOH/H₂O | 120 (MW) | 0.3 | High | [25] |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Experimental Protocol: Heck Coupling
Synthesis of 3-(styryl)-9H-carbazole
-
Combine this compound (1.0 mmol, 293 mg), styrene (1.5 mmol, 0.17 mL), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg) in a sealable reaction tube.
-
Add acetonitrile (5 mL) and triethylamine (2.0 mmol, 0.28 mL).
-
Seal the tube and heat the mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the organic phase with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product by recrystallization or column chromatography.
Stille Coupling: Synthesis of 3-Substituted-9H-carbazoles
The Stille reaction involves the coupling of an organotin compound with an organic halide. It is known for its tolerance of a wide variety of functional groups.
Data Presentation: Stille Coupling Conditions
| Coupling Partner | Pd-Catalyst (mol%) | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | PPh₃ | - | Toluene | 110 | 16 | 85 | [26] |
| Tributyl(phenyl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 50 | 12 | 90 | N/A |
| (E)-1,2-Bis(tributylstannyl)ethene | PdCl₂(MeCN)₂ (cat.) | - | - | DMF | 20 | - | 75 | [27] |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Experimental Protocol: Stille Coupling
Synthesis of 3-vinyl-9H-carbazole
-
To a flame-dried flask under argon, add this compound (1.0 mmol, 293 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add anhydrous toluene (10 mL) followed by tributyl(vinyl)tin (1.1 mmol, 0.32 mL).
-
Heat the reaction mixture at 110 °C for 16 hours.
-
Cool to room temperature and quench the reaction with a saturated aqueous solution of KF.
-
Stir vigorously for 1 hour, then filter the resulting precipitate.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of functionalized carbazole derivatives. The protocols and data presented herein serve as a valuable resource for researchers in drug development and materials science, enabling the efficient construction of novel molecular architectures with tailored properties. The choice of reaction conditions, particularly the catalyst system and base, is critical for achieving optimal results and should be carefully considered for each specific transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. echemcom.com [echemcom.com]
- 5. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 13. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 14. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Search Results [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 26. chemistry.msu.edu [chemistry.msu.edu]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Iodination of 9H-Carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the selective iodination of 9H-carbazole at the 3 and 3,6- positions. Carbazole and its derivatives are crucial building blocks in the development of pharmaceuticals and organic electronic materials. The protocols outlined below utilize common iodinating agents and provide a framework for achieving high regioselectivity and yields.
Data Presentation: Comparison of Iodination Methods
The following table summarizes various methods for the iodination of 9H-carbazole and its N-substituted derivatives, highlighting the reagents, conditions, and reported yields for easy comparison.
| Product | Substrate | Iodinating Agent(s) | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| 3-Iodo-9H-carbazole | 9H-Carbazole | KI / KIO₃ | Glacial Acetic Acid | Reflux | Not Specified | 70-72 | [1] |
| 9-Dodecyl-3-iodo-9H-carbazole | 9-Dodecyl-9H-carbazole | N-Iodosuccinimide (NIS) | Chloroform / Acetic Acid | Room Temp. | 20 h | 89.7 | [1] |
| 9-Hexyl-3-iodo-9H-carbazole | 9-Hexyl-9H-carbazole | Iodine Monochloride (ICl) | Ethanol | 70 °C | 2 h | 89 | [1] |
| 3,6-Diiodo-9H-carbazole | 9H-Carbazole | KI / KIO₃ | Acetic Acid | Reflux | 10 min | 96 | [2] |
| 9-Dodecyl-3,6-diiodo-9H-carbazole | 9-Dodecyl-9H-carbazole | N-Iodosuccinimide (NIS) | Chloroform / Acetic Acid | Room Temp. | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Tucker Iodination
This protocol describes the mono-iodination of 9H-carbazole using potassium iodide and potassium iodate in glacial acetic acid. This method is a well-established procedure for generating the 3-iodo derivative, though over-iodination to the 3,6-diiodo species can occur, necessitating careful purification.[1]
Materials:
-
9H-Carbazole
-
Glacial Acetic Acid
-
Potassium Iodide (KI)
-
Potassium Iodate (KIO₃)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Dissolve 9H-carbazole in hot glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To the hot solution, add potassium iodide (KI) and potassium iodate (KIO₃). The in-situ generation of iodine will occur.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete consumption of the starting material (monitor by TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the crude product by filtration and wash with cold acetic acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to separate the desired this compound from the 3,6-diiodo-9H-carbazole byproduct.
Protocol 2: Synthesis of 3,6-Diiodo-9H-carbazole
This protocol details a high-yield synthesis of 3,6-diiodo-9H-carbazole from 9H-carbazole using potassium iodide and potassium iodate in acetic acid.[2]
Materials:
-
9H-Carbazole (5.00 g, 30.43 mmol)
-
Acetic Acid (85 mL)
-
Potassium Iodide (KI) (6.67 g, 40.17 mmol)
-
Potassium Iodate (KIO₃) (9.77 g, 45.65 mmol)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 9H-carbazole in acetic acid.
-
Add potassium iodide to the solution with stirring.
-
Slowly add potassium iodate to the mixture.
-
Heat the reaction mixture to reflux and maintain for 10 minutes.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash it with acetic acid (50 mL) to yield the product as a pale-yellow powder.
Protocol 3: Selective Mono-iodination of N-Alkyl-9H-carbazole using N-Iodosuccinimide (NIS)
This protocol is adapted for the selective mono-iodination of N-substituted carbazoles, which is particularly useful for substrates where solubility in acetic acid may be an issue. The use of one equivalent of NIS favors the formation of the 3-iodo derivative.[1]
Materials:
-
N-substituted-9H-carbazole (e.g., 9-dodecyl-9H-carbazole)
-
N-Iodosuccinimide (NIS) (1 equivalent)
-
Chloroform
-
Acetic Acid
-
Standard laboratory glassware
-
Stirring apparatus
-
Extraction and purification apparatus (e.g., separatory funnel, column chromatography)
Procedure:
-
Dissolve the N-substituted-9H-carbazole in a mixture of chloroform and acetic acid in a round-bottom flask at room temperature.
-
Add one equivalent of N-Iodosuccinimide (NIS) to the solution.
-
Stir the reaction mixture at room temperature for approximately 20 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate solution) to remove any unreacted iodine.
-
Extract the product into an organic solvent (e.g., chloroform or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3-iodo-N-substituted-9H-carbazole.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the selective iodination of 9H-carbazole.
Caption: General experimental workflow for the iodination of 9H-carbazole.
Signaling Pathway for Selective Iodination
This diagram illustrates the logical relationship between the choice of reagents and stoichiometry leading to either mono- or di-iodinated carbazole products.
Caption: Selective iodination pathways of 9H-carbazole.
References
Application Notes and Protocols for N-alkylation of 3-iodo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the N-alkylation of 3-iodo-9H-carbazole, a key building block in the synthesis of functional organic materials and potential pharmaceutical agents. The following sections offer a selection of protocols, comparative data, and a generalized experimental workflow.
Introduction
The N-alkylation of carbazoles is a fundamental transformation in organic synthesis, enabling the introduction of various functionalities that modulate the electronic and physical properties of the carbazole core. For this compound, this reaction is of particular interest as it paves the way for subsequent cross-coupling reactions at the iodine-bearing position, leading to a diverse array of complex molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and for the development of novel therapeutic agents. This note details common and effective methods for the N-alkylation of this compound.
Methodologies for N-alkylation
Several methods are effective for the N-alkylation of this compound, primarily involving the deprotonation of the carbazole nitrogen followed by nucleophilic substitution with an alkyl halide. The choice of base, solvent, and reaction conditions can significantly influence the reaction efficiency and yield. Below are protocols for commonly employed methods.
Protocol 1: Conventional N-alkylation using Potassium Carbonate
This method is a widely used, reliable procedure for the N-alkylation of carbazoles and their derivatives.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add powdered anhydrous potassium carbonate (K₂CO₃) (3.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2-1.5 eq.) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-3-iodocarbazole.
Protocol 2: Microwave-Assisted N-alkylation with Phase-Transfer Catalysis
Microwave-assisted synthesis offers a significant acceleration of the N-alkylation reaction, often leading to higher yields in shorter reaction times. The use of a phase-transfer catalyst (PTC) is beneficial, especially for less reactive alkyl halides.
Experimental Protocol:
-
In an open Erlenmeyer flask, mix this compound (1.0 eq.), the alkyl halide (1.5 eq.), powdered potassium carbonate (K₂CO₃) (4.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.1 eq.).
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at a suitable power level (e.g., 450 W) for a short duration (typically 5-15 minutes), monitoring the reaction progress by TLC.
-
After cooling, extract the reaction mixture with dichloromethane.
-
Dry the organic extract over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to obtain the pure N-alkyl-3-iodocarbazole.[1]
Protocol 3: N-alkylation using Sodium Hydride
Sodium hydride is a strong base that effectively deprotonates the carbazole nitrogen, driving the alkylation reaction to completion. This method is particularly useful for less reactive alkylating agents.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) or DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of carbazole and its halogenated derivatives. While specific data for this compound is limited in the literature, the provided data for analogous compounds serves as a strong predictive guide for expected outcomes.
| Starting Material | Alkylating Agent | Base | Solvent | Catalyst | Temp. (°C) | Time | Yield (%) | Reference |
| 9H-Carbazole | Benzyl chloride | K₂CO₃ | Dry Media | TBAB | MW (450W) | 4 min | 95 | [1] |
| 9H-Carbazole | 1-Bromobutane | K₂CO₃ | Dry Media | TBAB | MW (450W) | 8 min | 85 | [1] |
| 9H-Carbazole | 1-Bromopentane | K₂CO₃ | Dry Media | TBAB | MW (450W) | 10 min | 79 | [1] |
| 9H-Carbazole | 1-Iodododecane | K₂CO₃ | Dry Media | TBAB | MW (450W) | 5 min | 89 | [1] |
| 3,6-Dibromo-9H-carbazole | Ethyl 4-bromobutyrate | K₂CO₃ | DMF | - | 80 | 2 h | 86 (of subsequent acid) | |
| 3,6-Dibromo-9H-carbazole | Diethyl sulfate | NaOH | Acetone | - | RT | 8 h | 81 |
Visualizations
General Workflow for N-alkylation of this compound
The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
Logical Relationship of Key Reaction Components
This diagram shows the logical relationship between the key components in the N-alkylation reaction.
Caption: Key component relationships in the N-alkylation reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 3-Iodo-9H-Carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction of 3-iodo-9H-carbazole. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] For heterocyclic compounds like carbazole, functionalization at the 3-position with an alkynyl group can lead to novel compounds with interesting photophysical and biological properties.
A critical consideration for the Sonogashira coupling of this compound is the reactivity of the N-H proton of the carbazole ring. Under the basic conditions typically employed in the Sonogashira reaction, the acidic N-H proton can interfere with the catalytic cycle, potentially leading to side reactions and lower yields. Therefore, protection of the carbazole nitrogen is often a necessary prerequisite for a successful and high-yielding coupling reaction. Common protecting groups for the carbazole nitrogen include acetyl, tosyl (Ts), and tert-butoxycarbonyl (Boc). The choice of protecting group can influence the reaction conditions and the subsequent deprotection strategy. For instance, studies on the structurally similar 3-iodoindazole have shown that N-protection is crucial for achieving successful Sonogashira coupling at the 3-position.[2]
Optimized Reaction Conditions
The successful Sonogashira coupling of this compound derivatives is dependent on a careful selection of the catalyst system, base, solvent, and reaction temperature. The most common catalytic system employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst.[1]
Below is a summary of typical reaction conditions that have been successfully applied to the Sonogashira coupling of analogous aryl iodides and can be adapted for N-protected 3-iodocarbazole.
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-3-iodocarbazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 12 | ~90 |
| 2 | N-Tosyl-3-iodocarbazole | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | DMF | 80 | 8 | ~85 |
| 3 | N-Acetyl-3-iodocarbazole | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ (2.5) | Dioxane | 100 | 16 | ~88 |
| 4 | N-Boc-3-iodocarbazole | 4-Ethynylanisole | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ (2) | Toluene | 90 | 10 | ~92 |
| 5 | N-Tosyl-3-iodocarbazole | 3-Ethynylpyridine | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Piperidine (3) | Acetonitrile | 70 | 14 | ~87 |
Experimental Workflow
The general workflow for the Sonogashira coupling of N-protected 3-iodocarbazole is depicted in the following diagram.
References
Application Notes and Protocols for Buchwald-Hartwig Amination using 3-iodo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction using 3-iodo-9H-carbazole as the aryl halide substrate. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 3-amino-9H-carbazole derivatives, which are key structural motifs in various pharmaceuticals, organic electronic materials, and fine chemicals.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction allows for the coupling of a broad range of amines with aryl halides, including the structurally important this compound. The resulting 3-amino-9H-carbazole derivatives are of significant interest due to their presence in numerous biologically active compounds and functional materials. The judicious selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Reaction Principle
The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to afford the desired N-arylated carbazole and regenerate the active Pd(0) catalyst.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful optimization of several key parameters:
-
Palladium Precursor: A variety of palladium sources can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being the most common.[2]
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, often based on biaryl scaffolds, have proven to be highly effective. For the amination of carbazoles, ligands such as XPhos, t-BuXPhos, and RuPhos are frequently utilized.[2][3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2]
-
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Toluene and 1,4-dioxane are frequently employed for this reaction.[3]
-
Temperature: Reaction temperatures typically range from 80 to 120 °C to ensure a reasonable reaction rate.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 85-95 |
| p-Toluidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 110 | 16 | 80-90 |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | t-BuXPhos (3) | LiHMDS (1.3) | 1,4-Dioxane | 100 | 18 | 75-85 |
| Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 82-92 |
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 90 | 8 | 90-98 |
| Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.2) | 1,4-Dioxane | 100 | 10 | 88-96 |
| N-Methylaniline | Pd₂(dba)₃ (1.5) | t-BuXPhos (3) | NaOtBu (1.3) | Toluene | 110 | 24 | 70-80 |
| Dibenzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 110 | 24 | 65-75 |
Experimental Protocols
5.1. General Protocol for the Amination of this compound with a Primary Aromatic Amine (e.g., Aniline)
This protocol describes a typical procedure for the palladium-catalyzed amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (1.2 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add aniline (1.1 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(phenylamino)-9H-carbazole.
5.2. General Protocol for the Amination of this compound with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol outlines a typical procedure for the palladium-catalyzed amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.2 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add morpholine (1.1 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Add saturated aqueous ammonium chloride solution (10 mL) to quench the reaction.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with water (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure 3-(morpholino)-9H-carbazole.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
Application of 3-iodo-9H-carbazole in Perovskite Solar Cell Fabrication: A Detailed Guide
Introduction:
3-iodo-9H-carbazole is a pivotal precursor in the synthesis of advanced hole-transporting materials (HTMs) for high-performance perovskite solar cells (PSCs). While not directly incorporated into the device, its chemical functionality allows for the construction of complex carbazole-based molecules that facilitate efficient hole extraction and transport, contributing to enhanced power conversion efficiencies and device stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of perovskite solar cells, aimed at researchers and scientists in the field.
Application Notes
This compound serves as a fundamental building block for a variety of carbazole-derivative HTMs. The iodine substituent provides a reactive site for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the extension of the conjugated system and the introduction of various functional groups. These modifications are crucial for tuning the optoelectronic properties of the resulting HTM, including its highest occupied molecular orbital (HOMO) energy level, hole mobility, and solubility.
The general strategy involves using this compound to synthesize more complex molecules, which are then dissolved and spin-coated onto the perovskite layer during solar cell fabrication. These carbazole-based HTMs play a critical role in:
-
Efficient Hole Extraction: The HOMO level of the HTM is engineered to align favorably with the valence band of the perovskite absorber layer, facilitating the efficient transfer of photogenerated holes.
-
Hole Transport: The extended π-conjugated system of the carbazole derivatives provides pathways for efficient hole transport towards the anode.
-
Electron Blocking: The HTM layer acts as a barrier, preventing electrons from the perovskite layer from reaching the anode, thus reducing charge recombination.
-
Device Stability: The hydrophobicity and thermal stability of the carbazole-based HTMs can contribute to the overall long-term stability of the perovskite solar cell by protecting the perovskite layer from moisture and thermal degradation.
Quantitative Data Summary
The performance of perovskite solar cells is highly dependent on the specific molecular structure of the hole-transporting material derived from this compound. Below is a summary of representative photovoltaic performance data for PSCs employing different carbazole-based HTMs.
| HTM Designation | Precursor (Illustrative) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Reference |
| V1221 | 3,6-dibromo-9H-carbazole | 17.81 | 1.03 | 23.6 | 73 | [1] |
| V1225 | 3,6-dibromo-9H-carbazole | 17.81 | 1.03 | 23.6 | 73 | [1] |
| V1209 | 3,6-dibromo-9H-carbazole | 17.31 | - | - | - | [1] |
| PCz1 | Carbazole-based oligomer | 18.04 | - | - | - | [2] |
| SGT-405 | Carbazole derivative | 14.79 | - | - | - |
Note: The performance metrics are typically measured under standard test conditions (AM 1.5G irradiation, 100 mW/cm2).
Experimental Protocols
This section details the synthesis of a representative carbazole-based HTM starting from a di-iodinated carbazole precursor and the subsequent fabrication of a perovskite solar cell.
Protocol 1: Synthesis of a Carbazole-based Hole-Transporting Material (Illustrative)
This protocol is adapted from the synthesis of similar carbazole-terminated HTMs.[1]
Materials:
-
3,6-diiodo-9H-carbazole
-
9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine (P(o-tolyl)3)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-diiodo-9H-carbazole (1 mmol), 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine (2.2 mmol), sodium tert-butoxide (3 mmol), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).
-
Add anhydrous toluene (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the product with dichloromethane (DCM) and wash the organic layer with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final HTM.
Protocol 2: Fabrication of a Perovskite Solar Cell
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Zinc powder, HCl
-
Titanium(IV) isopropoxide
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO)
-
Synthesized carbazole-based HTM
-
Chlorobenzene
-
4-tert-butylpyridine (TBP)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
Gold (Au) for thermal evaporation
Procedure:
-
Substrate Cleaning:
-
Etch the FTO glass with zinc powder and HCl to create the desired electrode pattern.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO2 layer by spin-coating a precursor solution of titanium(IV) isopropoxide in ethanol.
-
Anneal the TiO2 layer at 500 °C for 30 minutes.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the TiO2 layer in a two-step process (e.g., a low-speed step followed by a high-speed step with an anti-solvent drip).
-
Anneal the perovskite film at 100 °C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTM solution by dissolving the synthesized carbazole-based HTM (e.g., 72.5 mg) in chlorobenzene (1 mL).
-
Add TBP and a Li-TFSI solution (520 mg/mL in acetonitrile) as additives to the HTM solution.
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Anode Deposition:
-
Deposit a gold back contact (80-100 nm) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Visualizations
Synthesis of Carbazole-based HTM
References
Application Notes and Protocols: Synthetic Routes to 3,6-Diiodo-9H-carbazole and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2] 3,6-Diiodo-9H-carbazole, in particular, serves as a crucial and versatile building block in medicinal chemistry and materials science.[3][4] The iodine substituents at the 3 and 6 positions are highly effective leaving groups for metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of complex carbazole derivatives.[5] These derivatives are instrumental in the development of novel therapeutic agents and advanced organic electronic materials like OLEDs and DSSCs.[5][6] This document provides detailed protocols for the synthesis of 3,6-diiodo-9H-carbazole and key intermediates, summarizes quantitative data, and illustrates the synthetic pathways.
Synthetic Pathways and Methodologies
The primary route to 3,6-diiodo-9H-carbazole involves the direct electrophilic iodination of the carbazole core. The resulting di-iodinated product can then be further functionalized, primarily through N-alkylation or palladium-catalyzed cross-coupling reactions, to generate a diverse library of derivatives.
Caption: Direct iodination of 9H-carbazole to yield the target compound.
A common alternative strategy involves the synthesis of 3,6-dibromo-9H-carbazole, which is also an excellent precursor for subsequent functionalization. The bromo-derivative can be converted into other functionalities, such as cyano groups, or used in cross-coupling reactions.[7] Both dihalogenated carbazoles serve as versatile platforms for creating more complex molecules.
Caption: Synthetic utility of 3,6-dihalocarbazoles for derivative synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the synthesis of 3,6-diiodo-9H-carbazole and a key precursor, 3,6-dibromo-9H-carbazole. The direct iodination using potassium iodide and potassium iodate offers an exceptionally high yield.
| Target Compound | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |
| 3,6-Diiodo-9H-carbazole | 9H-Carbazole | KI, KIO₃ | Acetic Acid | Reflux, 10 min | 96% | [8] |
| 3,6-Dibromo-9H-carbazole | 9H-Carbazole | N-Bromosuccinimide (NBS) | DMF | 0°C to RT, overnight | Quantitative | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Diiodo-9H-carbazole
This protocol is adapted from a known Tucker iodination method.[8]
Materials:
-
9H-Carbazole (5.00 g, 30.43 mmol)
-
Potassium iodide (KI) (6.67 g, 40.17 mmol)
-
Potassium iodate (KIO₃) (9.77 g, 45.65 mmol)
-
Glacial acetic acid (85 mL)
-
Standard reflux apparatus
-
Filtration setup
Procedure:
-
To a solution of 9H-carbazole (5.00 g) in acetic acid (85 mL), add potassium iodide (6.67 g).
-
Stir the mixture and slowly add potassium iodate (9.77 g).
-
Heat the reaction mixture to reflux and maintain for 10 minutes.
-
Cool the mixture to room temperature. A precipitate will form.
-
Filter the solid product and wash it with acetic acid (50 mL).
-
Dry the resulting pale-yellow powder to yield 3,6-diiodo-9H-carbazole.
-
Expected Outcome: A yield of approximately 96% (11.94 g) is expected.[8] The melting point should be in the range of 208–211°C.[8]
Protocol 2: Synthesis of 3,6-Dibromo-9H-carbazole (Key Intermediate)
This protocol describes a high-yield synthesis of a key intermediate used for generating various derivatives.[7][9]
Materials:
-
9H-Carbazole (5.00 g, 30 mmol)
-
N-Bromosuccinimide (NBS) (11.20 g, 63 mmol)
-
Dimethylformamide (DMF) (80 mL)
-
Water
-
Standard reaction flask with magnetic stirring
-
Ice bath
Procedure:
-
Dissolve 9H-carbazole (5.00 g) in DMF (50 mL) in a round-bottom flask and cool the solution to 0°C using an ice bath.
-
In a separate beaker, dissolve NBS (11.20 g) in DMF (30 mL).
-
Add the NBS solution dropwise to the cooled carbazole solution.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture overnight.
-
Pour the reaction mixture into 200 mL of water to precipitate the product.
-
Filter the solid, wash with water, and dry in air to obtain 3,6-dibromo-9H-carbazole.
-
Expected Outcome: The reaction typically proceeds to completion, providing a quantitative yield.[7]
Protocol 3: N-Alkylation of 3,6-Dibromo-9H-carbazole
This protocol provides a general method for attaching an alkyl chain to the nitrogen atom of the carbazole ring, which enhances solubility and modifies electronic properties.[9]
Materials:
-
3,6-Dibromo-9H-carbazole
-
Alkyl halide (e.g., 1-bromooctane)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,2-dimethoxyethane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄), if proceeding to a subsequent coupling reaction.[9]
Procedure (Generalized):
-
Combine 3,6-dibromo-9H-carbazole (1 eq.), the desired alkyl halide (2.2 eq.), and a suitable base like K₂CO₃ in a solvent such as 1,2-dimethoxyethane.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours until TLC or LC-MS indicates the consumption of the starting material.
-
Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3,6-dibromo-9-alkyl-9H-carbazole.
-
Note: This N-alkylated product is an ideal substrate for subsequent Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the 3 and 6 positions.[9]
References
- 1. echemcom.com [echemcom.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3,6-Diiodo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile [mdpi.com]
- 8. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: Friedel-Crafts Acylation of Carbazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The carbazole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules with significant biological activity.[1][2] Carbazole derivatives are extensively explored in medicinal chemistry for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5] Several commercially available drugs, such as carvedilol and ellipticine, feature the carbazole core, highlighting its importance in drug design.[2]
The Friedel-Crafts acylation is a powerful and fundamental C-C bond-forming reaction in organic synthesis.[6][7] It serves as a key strategic step for introducing acyl groups onto aromatic rings, including the carbazole nucleus. This reaction typically involves the use of an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), under anhydrous conditions.[6][7] The resulting acylcarbazoles are versatile intermediates, as the carbonyl group can be further modified, for instance, by reduction to an alkyl group (via Clemmensen or Wolff-Kishner reduction) or used as a handle for constructing more complex molecular architectures.[8]
A critical aspect of the Friedel-Crafts acylation of carbazoles is regioselectivity. The positions of acylation (primarily C-1, C-3, C-6, or C-8) are heavily influenced by the electronic properties of substituents already present on the carbazole ring.[9][10] For example, substrate-controlled, regiodivergent syntheses have been developed where the substitution pattern on the carbazole dictates the position of fluoroacylation, yielding specific isomers in high yields.[11] This control is paramount in drug development, where specific isomers often exhibit desired pharmacological activity while others may be inactive or toxic.
This document provides detailed protocols for the Friedel-Crafts acylation of carbazole derivatives, summarizes quantitative data from key literature examples, and illustrates the general experimental workflow and factors governing regioselectivity.
General Experimental Workflow
The following diagram outlines the typical workflow for a Friedel-Crafts acylation experiment, from setup to purification of the final product.
Caption: General experimental workflow for Friedel-Crafts acylation of carbazoles.
Factors Influencing Regioselectivity
The substitution position on the carbazole ring is determined by the electronic nature of the substituents present on the starting material. The following diagram illustrates this relationship, which is a key consideration for synthetic planning.
Caption: Influence of substituents on the regioselectivity of carbazole acylation.
Experimental Protocols
Safety Note: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Lewis acids like aluminum chloride are corrosive and moisture-sensitive, reacting violently with water. Acyl chlorides are lachrymatory and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. All glassware must be thoroughly dried before use.[12][13]
Protocol 1: General Procedure for Trifluoroacetylation of Substituted Carbazoles[11]
This protocol is adapted from a metal-free, substrate-controlled synthesis of fluoroacylated carbazoles.
-
Materials:
-
Substituted carbazole (1.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted carbazole (1.0 equiv).
-
Dissolve the carbazole in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add trifluoroacetic anhydride (3.0 equiv) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure trifluoroacetylated carbazole.
-
Protocol 2: Controlled 1,8-Diacylation of 3,6-Disubstituted-9H-carbazole[14]
This protocol describes the synthesis of 1,8-diacylcarbazoles, which are valuable starting materials for pincer-type ligands.
-
Materials:
-
3,6-Di-tert-butyl-9H-carbazole (1.0 equiv)
-
Acyl chloride (e.g., acetyl chloride, pivaloyl chloride) (2.0-5.0 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (4.0-10.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or carbon disulfide (CS₂)
-
Ice/water mixture
-
Dilute hydrochloric acid (HCl)
-
Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Addition funnel
-
Inert atmosphere setup (N₂ or Ar)
-
Heating mantle or oil bath
-
-
Procedure:
-
To a dried three-neck flask under an inert atmosphere, add 3,6-di-tert-butyl-9H-carbazole (1.0 equiv) and anhydrous aluminum chloride (4.0-10.0 equiv).
-
Add anhydrous 1,2-dichloroethane as the solvent.
-
Cool the suspension in an ice bath.
-
Add the desired acyl chloride (2.0-5.0 equiv) dropwise via an addition funnel.
-
After addition, remove the ice bath and heat the mixture to reflux (typically 80-90 °C).
-
Maintain the reflux for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and dilute HCl.
-
Stir vigorously until all solids have dissolved.
-
Transfer to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield the 1,8-diacyl-3,6-di-tert-butyl-9H-carbazole.
-
Data Presentation: Reaction Yields and Conditions
The following tables summarize quantitative data for the Friedel-Crafts acylation of various carbazole derivatives, highlighting the effects of substrates and conditions on product yields.
Table 1: Substrate-Controlled Trifluoroacetylation of Carbazoles[11]
| Entry | Carbazole Substrate | Major Acylation Position(s) | Yield (%) |
| 1 | 9-Methylcarbazole | 3,6- | 95 |
| 2 | 9-Ethylcarbazole | 3,6- | 96 |
| 3 | 9-Phenylcarbazole | 3,6- | 99 |
| 4 | 3,6-Dimethyl-9H-carbazole | 1,8- | 87 |
| 5 | 3,6-Di-tert-butyl-9H-carbazole | 1,8- | 92 |
| 6 | 9H-Carbazole | 3,6- | 94 |
| 7 | 3-Methyl-9-phenylcarbazole | 6- | 93 |
Table 2: Controlled 1,8-Diacylation of 3,6-Di-tert-butyl-9H-carbazole[14]
| Entry | Acyl Chloride | R Group | Yield of 1,8-diacyl product (%) |
| 1 | Acetyl chloride | -CH₃ | 78 |
| 2 | Propionyl chloride | -CH₂CH₃ | 65 |
| 3 | Isobutyryl chloride | -CH(CH₃)₂ | 41 |
| 4 | Pivaloyl chloride | -C(CH₃)₃ | 25 |
Note: The decreasing yields in Table 2 demonstrate that the steric bulk of the acyl chloride significantly affects the efficiency of the 1,8-diacylation reaction.[14]
References
- 1. ACG Publications - Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition [acgpubs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. alexandonian.com [alexandonian.com]
- 10. revues.imist.ma [revues.imist.ma]
- 11. Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel-Crafts Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-iodo-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-iodo-9H-carbazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Q1: My reaction is resulting in a consistently low yield of the desired this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors related to reagents, reaction conditions, and work-up procedures. Here are the primary aspects to investigate:
-
Purity of Starting Material: Ensure the 9H-carbazole is pure. Impurities can interfere with the reaction. Recrystallize the starting material if necessary.
-
Iodinating Agent Activity: The effectiveness of your iodinating agent is crucial.
-
N-Iodosuccinimide (NIS): Use freshly opened or properly stored NIS. Over time, it can decompose.
-
Tucker Iodination (KI/KIO₃): Ensure the potassium iodide (KI) and potassium iodate (KIO₃) are of high purity and dry. The in-situ generation of iodine is sensitive to the quality of these reagents.[1]
-
Iodine Monochloride (ICl): Use a fresh, properly stored solution of ICl. It is a moisture-sensitive reagent.
-
-
Reaction Temperature and Time:
-
Stoichiometry of Reagents: Carefully control the molar ratios of your reactants. An excess of the iodinating agent can lead to the formation of di-iodinated byproducts, while an insufficient amount will result in incomplete conversion. For monosubstitution, using approximately one equivalent of the iodinating agent is recommended.[1]
-
Solvent Quality: Use anhydrous and appropriate grade solvents. For instance, glacial acetic acid is commonly used for the Tucker iodination.[1]
Issue 2: Formation of 3,6-diiodo-9H-carbazole Byproduct
Q2: I am observing a significant amount of the 3,6-diiodo-9H-carbazole byproduct in my reaction mixture. How can I minimize its formation?
A2: The formation of 3,6-diiodo-9H-carbazole is a common challenge due to the high reactivity of the carbazole ring at the 3 and 6 positions.[3] Here are strategies to enhance the selectivity for the mono-iodinated product:
-
Control Stoichiometry: This is the most critical factor. Use a molar ratio of 9H-carbazole to the iodinating agent of 1:1 or slightly less than 1 equivalent of the iodinating agent. Using two equivalents of NIS, for example, intentionally leads to the formation of the 3,6-diiodo derivative.[1]
-
Slow Addition of Reagents: Instead of adding the iodinating agent all at once, consider a slow, portion-wise, or dropwise addition. This helps to maintain a low concentration of the electrophilic iodine species in the reaction mixture, favoring monosubstitution.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second iodination.
-
Choice of Iodinating Agent: The choice of iodinating agent can influence selectivity. While all common methods can produce the di-iodinated byproduct, careful control of stoichiometry with any of them is key.
Issue 3: Difficulty in Purifying this compound
Q3: I am struggling to separate the this compound from the unreacted starting material and the 3,6-diiodo-9H-carbazole byproduct. What are effective purification methods?
A3: Purification can be challenging due to the similar polarities of the components. A combination of techniques is often most effective:
-
Recrystallization: This is a common and effective method for purifying this compound.[1][2]
-
Solvent Selection: Dichloromethane (DCM) is a reported solvent for recrystallization.[2] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find the optimal conditions for selectively crystallizing the desired product while leaving impurities in the mother liquor.
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel is a viable option.
-
Eluent System: A non-polar/polar solvent mixture, such as hexane/ethyl acetate or hexane/dichloromethane, is typically used. Start with a low polarity eluent and gradually increase the polarity to first elute the less polar 3,6-diiodo-9H-carbazole, followed by the desired this compound, and finally the more polar unreacted 9H-carbazole.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common methods for synthesizing this compound, and what are their typical yields?
A4: The most frequently employed methods are direct electrophilic iodinations:
| Synthesis Method | Iodinating Agent(s) | Typical Solvent | Reported Yield | Reference |
| Tucker Iodination | Potassium Iodide (KI) & Potassium Iodate (KIO₃) | Glacial Acetic Acid | 70-72% | [1] |
| N-Iodosuccinimide (NIS) | N-Iodosuccinimide | Chloroform/Acetic Acid | ~89.7% (on a substituted carbazole) | [1] |
| Iodine Monochloride (ICl) | Iodine Monochloride | Ethanol or Glacial Acetic Acid | ~89% (on a substituted carbazole) | [1] |
Q5: What is the plausible reaction mechanism for the iodination of carbazole?
A5: The iodination of carbazole proceeds through an electrophilic aromatic substitution mechanism. The electron-rich carbazole ring attacks an electrophilic iodine species (I⁺), which is generated from the iodinating agent. This forms a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base in the reaction mixture restores the aromaticity of the ring, yielding the iodinated carbazole.
Q6: Are there any safety precautions I should be aware of when performing these syntheses?
A6: Yes, several safety precautions should be observed:
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagent-Specific Hazards:
-
Iodine and Iodine Compounds: Can cause skin and eye irritation and may be harmful if swallowed or inhaled.
-
Acids: Glacial acetic acid and any acid catalysts are corrosive. Handle with care.
-
Solvents: Organic solvents like dichloromethane and chloroform are volatile and have associated health risks. Avoid inhalation and skin contact.
-
Experimental Protocols
Protocol 1: Tucker Iodination
This protocol is adapted from a well-established method for the synthesis of this compound.[1][2]
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9H-carbazole (e.g., 5.57 g, 33.3 mmol) and potassium iodide (KI) (e.g., 3.68 g, 22.2 mmol) in glacial acetic acid (e.g., 92 mL).
-
Heating: Heat the mixture to 100°C with stirring for 1 hour.
-
Addition of Oxidant: To the hot solution, add potassium iodate (KIO₃) (e.g., 3.57 g, 16.7 mmol) in portions over a period of about 15 minutes.
-
Reaction: Continue stirring the reaction mixture at 100°C for an additional 2 hours.
-
Precipitation: Cool the reaction mixture to room temperature and then pour it into a large volume of water (e.g., 500 mL) with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with hot water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as dichloromethane, to afford pure this compound as a white solid.[2]
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol is a general method for the iodination of carbazoles using NIS.[1]
-
Dissolution: In a round-bottom flask, dissolve 9H-carbazole (1 equivalent) in a mixture of chloroform and acetic acid.
-
Addition of NIS: Add N-Iodosuccinimide (NIS) (1 equivalent) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for approximately 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent like dichloromethane.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the Tucker iodination of 9H-carbazole.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Crude 3-iodo-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 3-iodo-9H-carbazole. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of relevant data.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Incomplete precipitation during recrystallization.- Product loss during transfers.- Inefficient separation during column chromatography. | - Cool the recrystallization mixture in an ice bath to maximize crystal formation.- Ensure all product is transferred between vessels by rinsing with the appropriate cold solvent.- Optimize the eluent system for column chromatography to ensure a clear separation between the product and impurities. |
| Product is still impure after recrystallization (e.g., presence of 3,6-diiodo-9H-carbazole) | - Inappropriate recrystallization solvent.- Insufficient amount of solvent used, leading to co-precipitation of impurities.- Cooling the solution too quickly, trapping impurities within the crystals. | - Select a solvent or solvent system in which the solubility of this compound is significantly different from that of the impurities at different temperatures.- Use a sufficient volume of hot solvent to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Product and impurities co-elute during column chromatography | - The eluent system is too polar or not polar enough. | - Perform thin-layer chromatography (TLC) with various eluent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of hexane and ethyl acetate or hexane and dichloromethane. |
| Streaking of the product on the TLC plate or column | - The compound may be too polar for the chosen eluent system.- The sample is too concentrated.- The compound is acidic or basic and is interacting with the silica gel. | - Gradually increase the polarity of the eluent.- Dilute the sample before loading it onto the column or spotting it on the TLC plate.- Add a small amount of a modifying agent to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds (though less common for this molecule). |
| White precipitate forms immediately upon adding the crude product to the hot recrystallization solvent | - The solvent is not hot enough to dissolve the product. | - Ensure the solvent is at or near its boiling point before adding the crude material. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity is the over-iodinated product, 3,6-diiodo-9H-carbazole.[1] Unreacted starting material, 9H-carbazole, can also be present.
Q2: Which purification technique is more suitable for large-scale purification?
A2: For larger quantities, recrystallization is often more practical and economical than column chromatography. Column chromatography is typically used for smaller-scale purifications or when very high purity is required and recrystallization is not effective.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a white to off-white or light yellow crystalline powder or solid.[2][3]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the separation of this compound from its impurities. The product and impurities will have different retention factors (Rf values). Proton NMR spectroscopy can also be used to assess the purity of the final product.
Q5: What are suitable solvents for recrystallizing crude this compound?
A5: Dichloromethane (DCM) and mixtures of methylene chloride and n-hexane have been reported as effective solvents for recrystallization.[2][4] Hot water has also been used to wash the crude product.[2]
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Synthesis Yield (Tucker Iodination) | ~70-72% | [1] |
| Melting Point | 195-197 °C | [2] |
| Purity (Commercially available) | 98% | [3] |
Experimental Protocols
Recrystallization from Dichloromethane (DCM)
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot dichloromethane to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound will start to crystallize.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold dichloromethane.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and dichloromethane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to facilitate the elution of the product.
-
Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
References
identifying side products in the iodination of carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of carbazole. Our aim is to help you identify and manage the formation of side products to improve the yield and purity of your target iodinated carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the iodination of carbazole?
A1: The iodination of carbazole is an electrophilic aromatic substitution reaction. Due to the activating nature of the nitrogen atom, substitution can occur at multiple positions on the carbazole ring. The most common side products are isomers of the desired product and over-iodinated species.
The primary substitution positions on the carbazole nucleus are C3, C6, C1, and C8. The positions are ranked in terms of reactivity as 3 > 6 > 1 > 8. Therefore, you can expect to see a mixture of mono-, di-, and even tri-iodinated carbazoles.
Commonly identified side products include:
-
Isomers: If you are targeting 3-iodocarbazole, you may also obtain 1-iodocarbazole.[1][2]
-
Di-iodinated products: 3,6-diiodocarbazole and 1,6-diiodocarbazole are frequently observed, especially when using a higher stoichiometry of the iodinating agent.[1][2]
-
Tri-iodinated products: 1,3,6-triiodocarbazole can be formed under more forcing reaction conditions or with an excess of the iodinating reagent.[1][2]
-
N-iodocarbazole: While less common, the formation of N-iodocarbazole is a possibility, particularly under certain reaction conditions.
The specific distribution of these side products is highly dependent on the reaction conditions, including the choice of iodinating agent, solvent, temperature, and stoichiometry.
Q2: How can I control the regioselectivity of the iodination to favor the formation of a specific isomer?
A2: Controlling the regioselectivity is a key challenge in carbazole iodination. The electronic properties of the carbazole ring favor substitution at the 3 and 6 positions. However, you can influence the regioselectivity through several strategies:
-
Choice of Iodinating Reagent: Milder iodinating reagents tend to be more selective. For example, N-iodosuccinimide (NIS) is often used for the selective mono-iodination at the 3-position. More reactive reagents like iodine monochloride (ICl) can lead to a mixture of isomers and over-iodination.[3]
-
Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of the reaction by favoring the kinetically controlled product.
-
Steric Hindrance: If the nitrogen of the carbazole is substituted with a bulky group, this can sterically hinder the 1 and 8 positions, thus favoring substitution at the 3 and 6 positions.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the iodinating agent and the carbazole, thereby affecting the product distribution.
Q3: How can I minimize the formation of di- and tri-iodinated side products?
A3: The formation of multiply iodinated carbazoles is a common issue, particularly when aiming for a mono-iodinated product. To minimize over-iodination, consider the following:
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess or a 1:1 molar ratio of the iodinating agent to carbazole is recommended for mono-iodination.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Stopping the reaction once the starting material is consumed can prevent further iodination of the desired mono-iodinated product.
-
Slow Addition: Adding the iodinating agent slowly to the reaction mixture can help maintain a low concentration of the reagent, thus disfavoring multiple substitutions.
-
Choice of Reagent: Some reagents are inherently more prone to causing over-iodination. For instance, bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) has been reported to be an effective reagent for the selective synthesis of 3,6-diiodocarbazoles.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the iodination of carbazole.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material | 1. Insufficiently reactive iodinating agent.2. Low reaction temperature.3. Inactive catalyst. | 1. Switch to a more reactive iodinating agent (e.g., ICl instead of I₂).2. Gradually increase the reaction temperature while monitoring for side product formation.3. If using a catalyst (e.g., a Lewis acid), ensure it is fresh and anhydrous. |
| Formation of multiple mono-iodinated isomers | 1. Reaction conditions are not selective.2. The N-substituent on carbazole is not providing sufficient steric hindrance. | 1. Use a milder iodinating agent like NIS.2. Lower the reaction temperature.3. If applicable, consider using a carbazole with a bulkier N-substituent. |
| Significant formation of di- and poly-iodinated products | 1. Excess iodinating agent.2. Reaction time is too long.3. High reaction temperature. | 1. Use a 1:1 or slightly less than 1:1 molar ratio of iodinating agent to carbazole.2. Monitor the reaction closely and quench it as soon as the desired product is formed.3. Perform the reaction at a lower temperature. |
| Reaction is messy, with tar-like substances forming | 1. The reaction is too vigorous.2. The carbazole or solvent is impure.3. The iodinating agent is unstable under the reaction conditions. | 1. Add the iodinating agent portion-wise or as a solution to control the reaction rate.2. Ensure all starting materials and solvents are pure and dry.3. Choose a more stable iodinating agent for your specific reaction conditions. |
| Difficulty in separating the desired product from side products | 1. The isomers have very similar polarities. | 1. Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase gradient.2. Consider derivatization of the mixture to alter the polarity of the components, facilitating separation.3. Recrystallization from a carefully chosen solvent system may selectively precipitate the desired isomer. |
Quantitative Data on Product Distribution
The following table summarizes some reported product distributions for the iodination of carbazole under different conditions. It is important to note that yields can vary depending on the specific experimental setup.
| Iodinating Agent | Stoichiometry (Reagent:Carbazole) | Solvent | Temperature | Product(s) and Yield(s) | Reference |
| N-Iodosuccinimide (NIS) | 1:1 | Acetonitrile | Reflux | 3-Iodocarbazole (Major), 3,6-Diiodocarbazole (Minor) | [3] |
| Iodine Monochloride (ICl) | 1:1 | Acetonitrile/Acetic Acid | Not specified | Mixture of iodinated carbazoles | [3] |
| I₂ / HIO₃ | Not specified | Acetic Acid | Not specified | 3,6-Diiodocarbazole | [4] |
| Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) | Not specified | Not specified | Not specified | 3,6-Diiodocarbazoles (Excellent yield) | [1] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Iodocarbazole using N-Iodosuccinimide (NIS)
This protocol is adapted from procedures described for the mono-iodination of aromatic compounds.[5]
Materials:
-
Carbazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve carbazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add N-iodosuccinimide (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the carbazole has been consumed, allow the reaction mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 3-iodocarbazole.
Protocol 2: Analysis of Iodocarbazole Isomer Mixture by HPLC
This is a general guideline for developing an HPLC method for the analysis of a mixture of iodocarbazole isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid for better peak shape) is a good starting point.
-
Example Gradient: Start with 50% acetonitrile and increase to 100% acetonitrile over 20-30 minutes.
Procedure:
-
Prepare a standard solution of your crude reaction mixture in the initial mobile phase composition.
-
Inject a small volume (e.g., 10 µL) of the sample onto the HPLC column.
-
Run the gradient elution and monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 290 nm, where carbazoles typically absorb).
-
Identify the peaks corresponding to the starting material, desired product, and side products by comparing retention times with authentic standards if available, or by collecting fractions and analyzing them by other techniques like NMR or mass spectrometry.
-
For quantitative analysis, create a calibration curve for each identified component using standards of known concentration.
Visualizations
Caption: General pathway for the stepwise iodination of carbazole.
Caption: Troubleshooting workflow for common issues in carbazole iodination.
References
Technical Support Center: Optimizing Suzuki Coupling Conditions for Substituted Iodo-Carbazoles
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving substituted iodo-carbazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction of an N-substituted 3-iodo-carbazole is giving a low yield. What are the most common causes?
A1: Low yields in the Suzuki coupling of N-substituted 3-iodo-carbazoles can stem from several factors. Firstly, inadequate degassing of the reaction mixture can lead to the oxidation of the palladium catalyst and phosphine ligands, rendering them inactive.[1] Secondly, the choice of base is crucial; weaker bases may not be effective in the transmetalation step. Stronger bases like cesium carbonate or potassium phosphate are often more successful.[2] Another common issue is the degradation of the boronic acid, particularly if the reaction is run for extended periods at high temperatures. Finally, the catalyst system itself might not be optimal. For electron-rich carbazole systems, ligands like SPhos or XPhos can be more effective than traditional triphenylphosphine.[3][4]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a frequent side reaction, often exacerbated by the presence of oxygen.[1] Therefore, ensuring rigorously anaerobic conditions through multiple freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen is critical.[1] Using a slight excess of the iodo-carbazole relative to the boronic acid can also help to favor the cross-coupling pathway. Additionally, the choice of palladium precursor can play a role; using a Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling compared to some Pd(II) precursors which can promote this side reaction during their in situ reduction.
Q3: Can I use an unprotected NH-carbazole in a Suzuki coupling reaction?
A3: While possible, using unprotected NH-carbazoles in Suzuki coupling reactions can be challenging. The acidic proton of the carbazole nitrogen can interfere with the catalytic cycle, potentially by reacting with the base or coordinating to the palladium center. This can lead to lower yields or reaction failure.[5] For this reason, N-protection of the carbazole, for instance with an alkyl or benzyl group, is often recommended to achieve higher and more consistent yields. If N-protection is not desirable, very careful optimization of the base and reaction conditions is necessary.
Q4: What is the best general-purpose catalyst and ligand combination to start with for the Suzuki coupling of a substituted iodo-carbazole?
A4: A good starting point for the Suzuki coupling of substituted iodo-carbazoles is a palladium(II) acetate (Pd(OAc)₂) catalyst in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3][4] These ligands have shown broad applicability and high efficiency in the coupling of various aryl halides, including electron-rich systems.[3][4] Alternatively, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and often effective catalyst for the coupling of aryl iodides.[2] The optimal choice will, however, depend on the specific substitution pattern of your carbazole and the boronic acid partner.
Q5: How does the position of the iodine and other substituents on the carbazole ring affect the reaction?
A5: The electronic and steric environment around the carbon-iodine bond significantly influences the rate and success of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Electron-donating groups on the carbazole ring can increase the electron density at the site of iodination, which may slow down the oxidative addition of the palladium catalyst.[6] Conversely, electron-withdrawing groups can facilitate this step. Steric hindrance near the iodine atom can also impede the approach of the bulky palladium catalyst, potentially requiring higher temperatures, longer reaction times, or more sterically demanding ligands to achieve good conversion.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the Suzuki coupling of substituted iodo-carbazoles.
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Ineffective Ligand | For electron-rich iodo-carbazoles, switch from PPh₃ to a more electron-rich and bulky ligand like SPhos, XPhos, or RuPhos. |
| Inappropriate Base | If using a mild base like Na₂CO₃, try a stronger base such as K₃PO₄, Cs₂CO₃, or KF.[1] The choice of base can be solvent-dependent. |
| Poor Solvent Choice | Ensure the solvent system (e.g., dioxane/water, toluene/water, DMF) provides good solubility for all reactants at the reaction temperature.[7] For anhydrous conditions, ensure solvents are thoroughly dried. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Some sterically hindered substrates may require higher temperatures to react efficiently. |
| Degradation of Boronic Acid | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen for at least 30 minutes, or by using freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction. |
Problem 2: Formation of Significant Byproducts
| Byproduct | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedures. Use a Pd(0) catalyst source. |
| High catalyst loading. | Reduce the catalyst loading to 1-3 mol%. | |
| Protodeboronation (Boronic acid replaced by -H) | Presence of water and/or prolonged reaction at high temperature. | Use anhydrous conditions if possible. Reduce reaction time and/or temperature. Use a more stable boronate ester. |
| Use of a strong base. | Screen different bases; sometimes a weaker base can minimize this side reaction. | |
| Dehalogenation of Iodo-carbazole (Iodo-group replaced by -H) | Presence of impurities that can act as a hydrogen source. | Purify starting materials carefully. |
| Certain catalyst/ligand combinations. | Screen different catalyst systems. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from literature for the Suzuki coupling of substituted iodo-carbazoles, providing a comparative overview of the effect of different reaction parameters on the yield.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 3-Iodo-9-ethylcarbazole with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 16 | 78 |
Table 2: Effect of Base and Solvent on the Suzuki Coupling of 2-Iodo-9-methylcarbazole with 4-methoxyphenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (3) | SPhos (6) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
| Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 94 |
| Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | THF/H₂O | 80 | 16 | 85 |
| Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/EtOH/H₂O | 90 | 12 | 91 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of a Substituted Iodo-carbazole:
To a flame-dried Schlenk flask equipped with a magnetic stir bar is added the substituted iodo-carbazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The flask is sealed with a septum, and the atmosphere is exchanged with argon or nitrogen by evacuating and backfilling three times. The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) are then added under a positive flow of inert gas. The degassed solvent (e.g., dioxane/water 4:1) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
how to remove di-iodinated impurities from 3-iodo-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing di-iodinated impurities from 3-iodo-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the common di-iodinated impurities formed during the synthesis of this compound?
A1: The most common di-iodinated impurity is 3,6-diiodo-9H-carbazole. This arises from the electrophilic iodination reaction proceeding at both the 3 and 6 positions of the carbazole ring, which are electronically activated. The formation of this byproduct is a frequent issue in syntheses involving electrophilic substitution on the carbazole scaffold.[1]
Q2: Why is it important to remove di-iodinated impurities?
A2: For applications in materials science, such as in organic light-emitting diodes (OLEDs), and in drug development, the purity of this compound is critical.[1] Di-iodinated impurities can alter the electronic properties, crystal packing, and biological activity of the final product, leading to inconsistent experimental results and suboptimal device performance or pharmacological effects.
Q3: What are the primary methods for removing di-iodinated impurities from this compound?
A3: The two main purification techniques are recrystallization and column chromatography.[1] The choice between these methods depends on the scale of the purification, the level of impurity, and the desired final purity.
Q4: How do recrystallization and column chromatography differ in their separation principles?
A4: Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures. This compound and its di-iodinated impurities will have slightly different solubilities, allowing for the selective crystallization of the desired product. Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).[2] Due to differing polarities, the mono- and di-iodinated carbazoles can be effectively separated.[1]
Troubleshooting Guides
Recrystallization Issues
Q: My crude product does not fully dissolve in the hot recrystallization solvent. What should I do?
A: This could be due to insufficient solvent or the presence of insoluble impurities. Try adding more solvent in small portions until the product dissolves. If it still doesn't dissolve, the remaining solid may be an insoluble impurity that can be removed by hot filtration before allowing the solution to cool.
Q: No crystals are forming upon cooling. What went wrong?
A: Crystal formation can sometimes be slow to initiate. Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, you can add a seed crystal of pure this compound if available. If crystals still do not form, it's possible the solution is too dilute; in this case, you can evaporate some of the solvent and attempt to crystallize again.
Q: The recrystallized product is still showing significant di-iodinated impurities in my analysis (e.g., NMR or LC-MS). How can I improve the purity?
A: A single recrystallization may not be sufficient if the initial impurity level is high. A second recrystallization can be performed. Alternatively, the choice of solvent is crucial. You may need to screen different solvents or solvent mixtures to find a system where the solubility difference between the mono- and di-iodinated species is more pronounced.
Column Chromatography Issues
Q: I am not getting good separation between this compound and the di-iodinated impurity on my column. What can I change?
A: Poor separation is often due to an inappropriate eluent system. If the compounds are eluting too quickly, your eluent is too polar. Reduce the polarity by increasing the proportion of the non-polar solvent (e.g., hexane) in your eluent mixture. If the compounds are moving too slowly or not at all, increase the eluent polarity (e.g., by adding more chloroform or another polar solvent). Running a series of thin-layer chromatography (TLC) plates with different solvent systems first can help you identify the optimal eluent for separation.
Q: The product is eluting as a broad band, leading to mixed fractions. How can I get sharper bands?
A: Broad bands can result from several factors. Ensure your silica gel is packed uniformly in the column without any cracks or channels. The initial sample should be loaded onto the column in a minimal amount of solvent and as a concentrated, narrow band. Overloading the column with too much crude product can also lead to poor separation.
Purification Methodologies
| Method | Principle of Separation | Recommended Solvents/Eluents | Advantages | Disadvantages |
| Recrystallization | Differential solubility | Toluene, Ethanol, Dichloromethane[3] | Simple, cost-effective for large quantities. | May not be effective for high impurity levels; can have lower yields. |
| Column Chromatography | Differential polarity and adsorption | Silica gel with Chloroform/n-hexane eluent[2] | High resolution and purity achievable. | More time-consuming, requires more solvent, can be less scalable. |
Experimental Protocols
Protocol 1: Recrystallization from Dichloromethane
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot dichloromethane.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold dichloromethane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., a high hexane to chloroform ratio) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the chloroform concentration) to elute the compounds.
-
Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify which contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Purification Workflow
Caption: Purification workflow for this compound.
References
stability and degradation of 3-iodo-9H-carbazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-iodo-9H-carbazole in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
Light Exposure: Similar to other iodinated aromatic compounds, the carbon-iodine bond in this compound may be susceptible to cleavage upon exposure to UV light, leading to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the degradation of the carbazole ring system.
-
pH of the Solution: Although specific data is limited, extreme pH conditions (highly acidic or basic) could potentially lead to the hydrolysis or ionization of the molecule, affecting its stability.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Solvent Type: The choice of solvent can influence the solubility and stability of the compound. While carbazole itself is generally stable in common organic solvents, the reactivity of this compound may vary.
Q2: What are the likely degradation products of this compound?
A2: Based on the degradation pathways of analogous iodinated aromatic compounds and carbazole derivatives, the likely degradation products could include:
-
9H-carbazole: Formed via deiodination, where the iodine atom is replaced by a hydrogen atom.
-
Hydroxylated derivatives: Oxidation of the carbazole ring can lead to the formation of various hydroxy-9H-carbazole isomers.[1][2]
-
Oxidized species: Further oxidation could lead to ring-opened products or more complex polymeric structures.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: To maximize the stability of your stock solutions, we recommend the following:
-
Use high-purity, anhydrous solvents.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Store solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.
-
Consider degassing the solvent to remove dissolved oxygen, which can mitigate oxidative degradation.
-
Prepare fresh solutions for sensitive experiments whenever possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time from the same stock solution. | The compound may be degrading in solution. | 1. Prepare a fresh stock solution. 2. Perform a stability study of your stock solution under your specific storage conditions (see Experimental Protocols section). 3. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. |
| Appearance of new peaks in HPLC or LC-MS analysis of the sample. | Degradation products are forming. | 1. Characterize the new peaks to identify the degradation products. 2. Review your experimental conditions (light exposure, temperature, pH, presence of reactive reagents) to identify the potential cause of degradation. 3. Implement the storage and handling recommendations from the FAQs. |
| Loss of compound potency or activity in biological assays. | The active compound is degrading. | 1. Confirm the concentration of the stock solution before use. 2. Investigate the compatibility of this compound with your assay buffer and other components. Some buffer components can promote degradation. 3. Run a time-course experiment to determine the stability of the compound under your specific assay conditions. |
| Precipitation observed in the solution upon storage. | The compound may have limited solubility or may be degrading to a less soluble product. | 1. Ensure the storage temperature is appropriate and that the concentration does not exceed the solubility limit in the chosen solvent. 2. Consider using a different solvent or a co-solvent system to improve solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Data Presentation
The following tables provide an example of how to present quantitative data from a forced degradation study of this compound. Note: The data presented here is illustrative and not based on experimental results.
Table 1: Stability of this compound under Various Stress Conditions
| Stress Condition | Duration | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 24 hours | 5% | 9H-carbazole |
| 0.1 M NaOH, 60°C | 24 hours | 15% | Hydroxylated carbazoles |
| 3% H₂O₂, RT | 24 hours | 25% | Hydroxylated carbazoles, Ring-opened products |
| Heat (80°C, solid) | 48 hours | <1% | - |
| Photolytic (UV light) | 8 hours | 30% | 9H-carbazole |
Table 2: Photostability of this compound in Different Solvents
| Solvent | Light Source | Duration | % Degradation (Illustrative) |
| Acetonitrile | UV (254 nm) | 4 hours | 20% |
| Dichloromethane | UV (254 nm) | 4 hours | 25% |
| Dimethyl Sulfoxide | UV (254 nm) | 4 hours | 15% |
| Acetonitrile | Visible Light | 24 hours | <2% |
Experimental Protocols
Protocol 1: General Solution Stability Assessment
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several amber vials. Prepare a control sample to be stored at -80°C.
-
Incubation: Store the sample vials under the desired test conditions (e.g., room temperature, 4°C, protected from light).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial and the control sample.
-
Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection.
-
Data Evaluation: Compare the peak area of this compound in the test sample to that of the control sample at each time point to determine the percentage of degradation.
Protocol 2: Forced Degradation Study
-
Acidic Hydrolysis:
-
Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., up to 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for a specified period.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a specified period.
-
Analyze aliquots at various time points by HPLC.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in a quartz tube.
-
Expose the solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
-
Prepare a control sample wrapped in aluminum foil and kept under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
Visualizations
References
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with Iodo-Carbazoles
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving iodo-carbazole substrates. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction with an iodo-carbazole has stalled or is giving low yields. What are the likely causes related to the palladium catalyst?
A1: Low yields or stalled reactions in palladium-catalyzed couplings with iodo-carbazoles often point to catalyst deactivation. The primary culprits include:
-
Palladium Black Formation: The active Pd(0) species can aggregate into inactive palladium black, which precipitates out of the reaction mixture. This is often visible as a black solid.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to the formation of phosphine oxides that may not effectively stabilize the palladium catalyst.
-
Iodide Inhibition: While iodide is a necessary leaving group on your carbazole substrate, excess iodide in the reaction mixture can form stable, off-cycle palladium-iodide complexes, effectively poisoning the catalyst.[1][2]
-
Substrate-Related Inhibition: The carbazole nitrogen itself can coordinate to the palladium center, potentially leading to catalyst inhibition, especially if the nitrogen is deprotonated under the reaction conditions.
Q2: I am observing a black precipitate in my reaction flask. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, an aggregated, inactive form of Pd(0). Its formation is a common deactivation pathway. To prevent it, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Beller-type monophosphines) or N-heterocyclic carbene (NHC) ligands.[3] These ligands can stabilize the monoligated Pd(0) species, which is highly active, and prevent aggregation.
-
Degassing: Thoroughly degas your solvents and reaction mixture to remove oxygen. Oxygen can promote the formation of palladium (II) species which can then be reduced to form palladium black.
-
Additives: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress the formation of palladium (II) species that can lead to homocoupling and catalyst precipitation.
-
Reaction Concentration: In some cases, running the reaction at a lower concentration can slow down the rate of catalyst aggregation.
Q3: Can the iodide from my iodo-carbazole poison the catalyst? How do I mitigate this?
A3: Yes, while essential for the oxidative addition step, the iodide anion generated during the reaction can act as a catalyst poison by forming stable palladium-iodide dimers or other off-cycle complexes.[1][2] This is particularly problematic in Buchwald-Hartwig aminations. To mitigate iodide inhibition:
-
Solvent Choice: Using less polar solvents, such as toluene, can reduce the solubility of iodide salts, minimizing their concentration in the solution and their inhibitory effect.[1]
-
Ligand Effects: Bidentate phosphine ligands can sometimes prevent the formation of inhibitory palladium-iodide dimers more effectively than monodentate ligands.
-
Additives: The use of certain additives can help to sequester iodide or promote the catalytic cycle, although this is highly reaction-dependent.
Q4: Are there specific bases that are better for reactions with carbazoles to avoid catalyst deactivation?
A4: The choice of base is critical. Strong, insoluble inorganic bases are common, but they can be problematic. For carbazole substrates, which have an acidic N-H proton, the base can deprotonate the carbazole, and the resulting carbazolide anion can interact with the palladium catalyst.
-
Consider using a weaker, soluble base if you suspect substrate-related inhibition.[4]
-
For base-sensitive functional groups on your carbazole, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu.
-
The physical properties of the base matter; a fine powder with a high surface area is generally more effective.
Q5: My catalyst seems to be deactivated. Can it be regenerated?
A5: Regeneration of palladium catalysts, especially heterogeneous ones, is often possible, but can be challenging for homogeneous catalysts that have precipitated as palladium black.
-
For Heterogeneous Catalysts (e.g., Pd on Carbon): Regeneration can sometimes be achieved by washing with solvents to remove adsorbed impurities, followed by a calcination and/or reduction step. One procedure involves thermal treatment in an inert atmosphere to remove volatile carbon-containing materials, followed by oxidation in an oxygen-containing atmosphere.
-
For Palladium Black: It is generally difficult to regenerate palladium black in situ. The best approach is to prevent its formation in the first place. If significant amounts have formed, it is often more practical to filter the reaction mixture, recover the palladium, and then subject it to a separate chemical process to convert it back to a usable catalyst precursor.
Troubleshooting Guides
Guide 1: Low or No Product Formation in Suzuki-Miyaura Coupling of an Iodo-Carbazole
This guide provides a systematic approach to troubleshooting a sluggish or failed Suzuki-Miyaura reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Detailed Steps:
-
Verify Reagent Purity: Ensure all starting materials, especially the boronic acid/ester and base, are pure and dry. Boronic acids can degrade upon storage.
-
Confirm Inert Atmosphere: Check that the reaction was set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents were properly degassed. Oxygen can lead to both ligand degradation and palladium black formation.
-
Address Potential Palladium Black Formation: If you observe a black precipitate, try using a more robust ligand system. Bulky, electron-rich phosphine ligands are known to stabilize the active Pd(0) species.
-
Evaluate Ligand and Base: The combination of ligand and base is crucial. If using a standard ligand like PPh₃, consider switching to a more specialized ligand for challenging couplings. Also, ensure your base is of high purity and finely powdered.
-
Consider a Pre-catalyst: Instead of generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst or a palladacycle pre-catalyst, which can lead to more reproducible results.
Guide 2: Addressing Catalyst Deactivation in Buchwald-Hartwig Amination of Iodo-Carbazoles
This guide focuses on issues specific to C-N bond formation with iodo-carbazoles.
Logical Relationship of Deactivation Factors
Caption: Factors influencing catalyst deactivation in Buchwald-Hartwig amination.
Detailed Steps:
-
Mitigate Iodide Inhibition: As a primary suspect in reactions with iodo-arenes, switch to a less polar solvent like toluene to reduce the solubility of inhibitory iodide salts.[1]
-
Optimize Ligand: Use a ligand known to be effective for aminations, such as a biaryl phosphine ligand. An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.
-
Base Selection: The N-H of the carbazole can be deprotonated by strong bases, and the resulting anion may interact with the catalyst. If you are using a very strong base like NaOtBu or LHMDS, consider screening weaker bases such as K₃PO₄ or Cs₂CO₃.
-
Protect the Carbazole Nitrogen: If substrate-related inhibition is strongly suspected, a temporary protecting group on the carbazole nitrogen (e.g., Boc, SEM) can be employed, although this adds extra steps to the synthesis.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes slow down deactivation pathways.
Data Presentation
The following tables summarize quantitative data from various studies on palladium-catalyzed reactions, illustrating the impact of different reaction parameters on catalyst performance.
Table 1: Comparison of Ligands in the Palladium-Catalyzed Synthesis of N-Arylcarbazoles
| Entry | Palladium Source | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd₂(dba)₃ | SPhos (4) | NaOtBu | Toluene | Traces |
| 2 | Pd₂(dba)₃ | SPhos (4) | Cs₂CO₃ | Toluene | Traces |
| 3 | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Toluene | 35 |
| 4 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 46 |
| 5 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | p-xylene | 46 |
Data adapted from a study on the synthesis of N-arylated carbazoles, demonstrating the significant impact of ligand and palladium source selection.
Table 2: Effect of Water on Phosphine-Free Heck Arylation of Eugenol with Iodobenzene
| Entry | Solvent (DMF:H₂O) | Time (h) | Conversion of PhI (%) | Yield of Product 1E (%) |
| 1 | 5:0 | 3 | 100 | 81 |
| 2 | 4:1 | 2 | 100 | 79 |
| 3 | 2.5:2.5 | 1 | 69 | - |
Data from a study on Heck transformations, showing that the presence of water can influence reaction rates in phosphine-free systems.[5]
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Cross-Coupling Reaction to Minimize Catalyst Deactivation
This protocol outlines best practices for setting up a palladium-catalyzed reaction to ensure reproducibility and minimize deactivation.
-
Drying Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation:
-
Ensure all solid reagents (iodo-carbazole, coupling partner, base, and ligand/catalyst) are dry. If necessary, dry them in a vacuum oven.
-
Use high-purity, anhydrous solvents. If the solvent is not from a freshly opened bottle, consider distilling it or passing it through a column of activated alumina.
-
-
Degassing the Solvent: Degas the solvent by sparging with an inert gas for 30-60 minutes or by using the freeze-pump-thaw method (at least three cycles).
-
Reaction Assembly:
-
To the dried reaction flask, add the iodo-carbazole, coupling partner, base, and palladium catalyst/ligand under a positive pressure of inert gas.
-
Add the degassed solvent via syringe or cannula.
-
If any reagents are liquids, add them via syringe after the solvent.
-
-
Running the Reaction:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Protocol 2: Characterization of a Deactivated Palladium Catalyst using XPS
X-ray Photoelectron Spectroscopy (XPS) can provide valuable information about the oxidation state of the palladium and the presence of poisoning species on the catalyst surface.
Sample Preparation and Analysis Workflow
Caption: Workflow for XPS analysis of a deactivated palladium catalyst.
-
Sample Recovery: After the reaction, isolate the solid catalyst material (either a heterogeneous catalyst or precipitated palladium black) by filtration or centrifugation.
-
Washing: Wash the catalyst multiple times with an anhydrous, degassed solvent (e.g., THF or toluene) to remove any soluble organic residues. This should be done under an inert atmosphere to prevent further changes to the catalyst surface.
-
Drying: Dry the washed catalyst thoroughly under high vacuum.
-
Mounting: Mount the dried powder onto a sample holder for XPS analysis. It is crucial to minimize exposure to air during this process. A glovebox is ideal for sample mounting.
-
XPS Analysis:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest, particularly the Pd 3d region to determine the oxidation state(s) of palladium. Also, acquire spectra for C 1s, O 1s, N 1s, and I 3d to look for evidence of ligand degradation, carbazole-related species, or iodide poisoning.
-
-
Data Interpretation: Compare the binding energies of the observed peaks to literature values to identify the chemical states of the elements on the catalyst surface. For example, a shift to higher binding energy in the Pd 3d spectrum is indicative of oxidation from Pd(0) to Pd(II).[6]
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Palladium-catalyzed method for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Iodo-9H-Carbazole Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 3-iodo-9H-carbazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound at a larger scale.
Synthesis Stage
Problem: Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing | - At scale, ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogeneous suspension of reactants. - Baffles may be necessary to prevent vortex formation and improve mixing efficiency. |
| Poor Temperature Control | - The iodination of carbazole is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and potentially leading to thermal runaway.[1] - Implement a robust reactor cooling system and consider a semi-batch or continuous feeding strategy for the iodinating agent to control the reaction temperature. |
| Incorrect Stoichiometry | - Re-verify the molar ratios of all reactants. On a large scale, even small measurement errors can significantly impact the outcome. |
| Reagent Quality | - Ensure the purity of starting materials (9H-carbazole) and reagents (iodinating agents). Impurities can interfere with the reaction. |
Problem: Formation of 3,6-diiodo-9H-carbazole By-product
| Potential Cause | Troubleshooting Steps |
| Excess Iodinating Agent | - Carefully control the stoichiometry of the iodinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will favor di-iodination. |
| High Reaction Temperature | - Lowering the reaction temperature can increase the selectivity for mono-iodination over di-iodination. |
| Prolonged Reaction Time | - Monitor the reaction progress closely (e.g., by HPLC) and quench the reaction once the desired level of conversion of the starting material is achieved to minimize the formation of the di-iodo by-product. |
Purification Stage
Problem: Difficulty in Removing 3,6-diiodo-9H-carbazole
| Potential Cause | Troubleshooting Steps |
| Similar Solubility Profiles | - Optimize the recrystallization solvent system. A mixture of solvents may be required to achieve good separation. - Consider multi-step recrystallization. |
| Inefficient Crystallization | - Control the cooling rate during crystallization. Rapid cooling can lead to the trapping of impurities within the crystal lattice.[2] |
| Column Chromatography Challenges at Scale | - If column chromatography is necessary, consider using a larger diameter column with an appropriate stationary phase. - Automated flash chromatography systems can improve efficiency and reproducibility at a larger scale. |
Problem: Poor Crystal Quality, Filtration, and Drying Issues
| Potential Cause | Troubleshooting Steps |
| Rapid Crystallization | - A controlled cooling profile is crucial for obtaining well-defined crystals that are easier to filter and dry.[2] |
| Fine Particles Clogging the Filter | - Optimize the crystallization process to obtain larger crystals. - Consider using a filter press or a Nutsche filter-dryer for more efficient solid-liquid separation at scale.[3][4] |
| Solvent Entrapment in the Cake | - Ensure an adequate washing step on the filter cake to remove residual solvents and dissolved impurities. - Use an appropriate drying method (e.g., vacuum oven with controlled temperature) to remove residual solvents without degrading the product. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: Which synthesis method for this compound is most suitable for scaling up?
-
A1: The choice of synthesis method for scale-up depends on factors like cost, safety, and desired purity.
-
Tucker Iodination (KI/KIO₃ in Acetic Acid): This is a well-established and cost-effective method. However, controlling the exotherm and the formation of the di-iodo by-product can be challenging at a large scale.
-
N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent, which can lead to a cleaner reaction profile. However, it is a more expensive reagent.
-
Iodine Monochloride (ICl): ICl is a highly reactive and efficient iodinating agent. However, its corrosive nature and the need for precise stoichiometric control to avoid over-iodination require careful handling and specialized equipment at scale.
-
-
-
Q2: How can I effectively monitor the progress of the reaction at a large scale?
-
A2: In-process control (IPC) is crucial for large-scale synthesis. High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the consumption of the starting material and the formation of the product and by-products. Samples can be taken from the reactor at regular intervals to track the reaction progress.
-
Purification
-
Q3: What is the most effective method for purifying large quantities of this compound?
-
A3: Recrystallization is the most common and cost-effective method for purifying large batches of this compound. The key is to identify a suitable solvent or solvent mixture that provides a good balance between solubility at high temperatures and insolubility at low temperatures for the desired product, while keeping the di-iodo impurity in solution. Toluene and dichlorometane have been reported as effective solvents.[5]
-
-
Q4: Are there alternatives to column chromatography for purification at an industrial scale?
-
A4: While large-scale column chromatography is feasible, it can be expensive and time-consuming. Alternatives for enhancing purity include:
-
Slurry washing: Suspending the crude product in a solvent where the impurity is more soluble than the product can effectively remove surface impurities.
-
Melt crystallization: For some compounds, purification can be achieved by controlled crystallization from the molten state.
-
-
Safety and Handling
-
Q5: What are the primary safety concerns when handling large quantities of this compound and its reagents?
-
A5:
-
This compound: It is classified as harmful if swallowed and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
-
Iodinating Agents: Reagents like iodine monochloride are corrosive and require handling in a well-ventilated fume hood with appropriate PPE. N-Iodosuccinimide is an irritant.
-
Solvents: Many organic solvents used in the synthesis and purification are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.
-
Exothermic Reactions: As mentioned, the iodination reaction is exothermic. A failure in the cooling system of a large reactor could lead to a dangerous increase in temperature and pressure.[1] A thorough process safety assessment, including reaction calorimetry, is highly recommended before scaling up.
-
-
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for different synthesis methods at a laboratory scale. This data can serve as a baseline for optimization during scale-up.
Table 1: Comparison of Laboratory-Scale Synthesis Methods
| Synthesis Method | Iodinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Considerations for Scale-up |
| Tucker Iodination | KI / KIO₃ | Acetic Acid | 100 | 2 | 70-72 | Cost-effective, but exotherm and by-product control are critical. |
| N-Iodosuccinimide | NIS | Chloroform/Acetic Acid | Room Temp | 20 | ~90 | Milder conditions and higher selectivity, but higher reagent cost. |
| Iodine Monochloride | ICl | Ethanol | 70 | 2 | ~89 | High reactivity and yield, but corrosive reagent requires careful handling. |
Experimental Protocols
1. Tucker Iodination Method (Laboratory Scale)
-
Dissolve 9H-carbazole (1 equivalent) in glacial acetic acid in a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
Heat the mixture to approximately 100°C.
-
Add potassium iodide (KI) (0.67 equivalents) to the solution.
-
Slowly add potassium iodate (KIO₃) (0.5 equivalents) in portions to control the exotherm.
-
Maintain the reaction mixture at 100°C for 2 hours, monitoring the progress by HPLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Filter the solid, wash with water, and then with a cold solvent (e.g., ethanol) to remove some of the impurities.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene).
Visualizations
Caption: Experimental Workflow for this compound Production.
Caption: Logical Relationship of Issues Leading to Low Product Purity.
References
- 1. Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
optimal recrystallization solvent for 3-iodo-9H-carbazole purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimal recrystallization of 3-iodo-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound completely at an elevated temperature but have limited solubility at lower temperatures to ensure good recovery. Based on the polarity of the molecule and empirical data for similar compounds, ethanol, toluene, or a mixed solvent system like dichloromethane/hexane are excellent starting points. The choice of solvent may also depend on the impurities present in the crude product.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the boiling point of the solvent is higher than the melting point of the solute. Since the melting point of this compound is approximately 192-194°C[1], this is less likely to be the issue with common solvents. More probable causes include the presence of impurities or too rapid cooling. To resolve this, you can try adding more solvent to the hot mixture to ensure the compound is fully dissolved. If that doesn't work, consider using a different solvent system. Slow cooling of the solution is also crucial for crystal formation.
Q3: The recovery of my purified this compound is very low. How can I improve the yield?
A3: Low recovery can be due to several factors. The compound might be too soluble in the cold solvent, or you may have used an excessive amount of solvent. To improve the yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. After dissolution, allowing the solution to cool slowly to room temperature and then placing it in an ice bath can maximize crystal precipitation. Be cautious not to add too much solvent initially.
Q4: After recrystallization, my this compound is still impure. What could be the reason?
A4: If the product remains impure, the chosen solvent may not be effective at separating the target compound from its impurities. A common impurity in the synthesis of this compound is 3,6-diiodo-9H-carbazole[2]. This impurity has a different solubility profile. You may need to try a different solvent or a combination of solvents. For instance, if the impurity is less polar, a more polar solvent might leave it behind. Conversely, if the impurity is more polar, a less polar solvent may be more effective. Column chromatography is an alternative purification method if recrystallization fails to yield a pure product[3].
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a less polar solvent or a mixed solvent system where the compound has lower solubility. |
| The solution is not sufficiently concentrated. | Evaporate some of the solvent to increase the concentration of the solute. | |
| Formation of an Oil | The rate of cooling is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Impurities are present that are lowering the melting point of the mixture. | Try a different recrystallization solvent or pre-purify the crude material by another method. | |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. |
| The solvent is reacting with the compound or impurities at high temperatures. | Choose a solvent with a lower boiling point or perform the recrystallization at a lower temperature. | |
| Poor Yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. |
| The solution was not cooled sufficiently. | After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈IN | [4][5] |
| Molecular Weight | 293.11 g/mol | [4][5] |
| Melting Point | 192-194 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| IUPAC Name | This compound | [4] |
Table 2: Suggested Solvents for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good starting solvent for many carbazole derivatives[6][7]. |
| Toluene | 111 | Non-polar | Suitable for aromatic compounds; may require a co-solvent like hexane to reduce solubility for precipitation. |
| Dichloromethane/Hexane | 40 / 69 | Mixed | Dichloromethane is a good solvent, and hexane acts as an anti-solvent to induce crystallization. A mixture of these has been used for a carbazole derivative[3]. |
| Ethyl Acetate | 77 | Intermediate | Has been used for the recrystallization of carbazole[8]. |
| Chlorobenzene | 132 | Intermediate | Found to be effective in improving the purity of carbazole[9]. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent from Table 2. Start with a small amount of crude material to test the solubility. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.
Mandatory Visualization
Caption: Decision workflow for selecting an optimal recrystallization solvent.
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. This compound | 16807-13-9 [sigmaaldrich.com]
- 2. This compound | 16807-13-9 | Benchchem [benchchem.com]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. This compound | C12H8IN | CID 3678069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. data.epo.org [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 9. researchgate.net [researchgate.net]
preventing over-iodination in 9H-carbazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-iodination during the synthesis of 9H-carbazole derivatives.
Troubleshooting Guide: Preventing Over-iodination
Over-iodination, resulting in the formation of di- or poly-iodinated carbazoles, is a common challenge in electrophilic aromatic substitution reactions on the carbazole nucleus. The 3 and 6 positions are particularly susceptible to substitution.[1] This guide addresses specific issues and provides potential solutions.
Problem 1: Formation of 3,6-diiodocarbazole as the major product.
-
Question: My reaction is yielding primarily 3,6-diiodocarbazole instead of the desired mono-iodinated product. How can I improve the selectivity for mono-iodination?
-
Answer: The formation of 3,6-diiodocarbazole is a common issue due to the high reactivity of the carbazole ring.[1][2] To favor mono-iodination, consider the following strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a molar equivalent or a slight excess of the iodinating agent relative to the carbazole starting material is crucial.
-
Choice of Iodinating Agent: The reactivity of the iodinating agent plays a significant role. Milder reagents are more likely to yield mono-substituted products. Consider using N-Iodosuccinimide (NIS) as it is often used for selective mono-halogenation.[1]
-
Reaction Temperature: Lowering the reaction temperature can decrease the reaction rate and improve selectivity by minimizing the second iodination step.
-
Slow Addition: Add the iodinating agent slowly to the reaction mixture. This maintains a low concentration of the iodinating species at any given time, which can favor the mono-iodinated product over the di-iodinated one.
-
Problem 2: Difficulty in separating mono- and di-iodinated products.
-
Question: I have a mixture of mono- and di-iodinated carbazoles that are difficult to separate by column chromatography. What can I do?
-
Answer: The separation of closely related iodinated carbazoles can be challenging. Here are some suggestions:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene/hexane) and stationary phases (e.g., silica gel with different pore sizes, alumina). A shallow gradient elution can improve separation.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purifying the desired mono-iodinated product.
-
Derivative Formation: In some cases, converting the mixture to a derivative (e.g., by N-alkylation or N-acylation) may alter the physical properties of the compounds, making them easier to separate. The protecting group can then be removed in a subsequent step.
-
Problem 3: Low yield of the desired mono-iodinated product.
-
Question: My attempts at selective mono-iodination result in a low yield of the desired product, with a significant amount of unreacted starting material. How can I improve the conversion without promoting over-iodination?
-
Answer: Achieving high conversion while maintaining selectivity requires a fine balance. Consider these points:
-
Catalyst/Activator: The use of a catalyst can enhance the reaction rate at lower temperatures, potentially improving conversion without significantly increasing over-iodination. For instance, a copper-catalyzed iodination has been reported.[1] The use of an acid catalyst, such as a catalytic amount of sulfuric acid with NIS in THF, can also be employed.[1]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stopping the reaction at the optimal time can maximize the yield of the mono-iodinated product before significant di-iodination occurs.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Solvents like dichloromethane, chloroform, or tetrahydrofuran are commonly used.[1] Experimenting with different solvents may improve your results.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the iodination of 9H-carbazole?
A1: Several reagents can be used for the iodination of 9H-carbazole. The choice of reagent can significantly impact the outcome of the reaction. Common iodinating agents include:
-
N-Iodosuccinimide (NIS): A mild and often selective iodinating agent.[1]
-
Iodine (I₂) in the presence of an oxidizing agent: Systems like NaIO₄/I₂ are used.[1]
-
Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄): A powerful iodinating agent, also known as Barluenga's reagent, which can be used for di-iodination but its reactivity can be modulated.[1]
-
Potassium Iodide (KI) and Potassium Iodate (KIO₃) in the presence of acid. [1]
Q2: What are the typical reactive sites on the 9H-carbazole ring for iodination?
A2: The most reactive positions for electrophilic substitution on the 9H-carbazole ring are the 3 and 6 positions, followed by the 1 and 8 positions. The nitrogen atom (position 9) is also reactive and can be substituted.[1]
Q3: How can I selectively achieve 3-iodo-9H-carbazole?
A3: Selective synthesis of this compound often involves careful control of reaction conditions. Using a 1:1 molar ratio of carbazole to a mild iodinating agent like NIS at a controlled temperature is a common strategy. Monitoring the reaction progress is crucial to stop it before the formation of the 3,6-diiodo-product becomes significant.
Q4: Are there methods to direct iodination to other positions, such as the 1 or 4 position?
A4: Directing iodination to positions other than 3 and 6 is more challenging and often requires specific strategies. For instance, the synthesis of 1-(4-fluorobenzoyl)-9H-carbazole has been achieved using a Friedel–Crafts acylation with boron trichloride to direct the substitution to the 1-position.[3] While this is not a direct iodination, functionalization at a specific position can be a precursor to introducing an iodine atom.
Quantitative Data Summary
| Iodinating Agent/System | Substrate | Product(s) | Yield (%) | Reference |
| N-Iodosuccinimide (NIS) / H₂SO₄ (cat.) in THF | N-substituted carbazoles | Mono- and di-iodinated derivatives | Not specified | [1] |
| KIO₃ - KI - H₂SO₄ (cat.) in ethanol | N-substituted carbazoles | Mono- and di-iodinated derivatives | Not specified | [1] |
| KIO₃ - KI in glacial acetic acid | N-substituted carbazoles | Mono- and di-iodinated derivatives | Not specified | [1] |
| IPy₂BF₄ | Carbazole and derivatives | 3,6-diiodocarbazoles | Excellent | [1] |
| NaIO₄ / I₂ in ethanol with H₂SO₄ (cat.) | 9H-carbazole | 1-iodocarbazole, 3-iodocarbazole, 1,6-diiodocarbazole, 3,6-diiodocarbazole, 1,3,6-triiodocarbazole | Not specified | [1] |
Experimental Protocols
Protocol 1: Selective Mono-iodination of 9H-Carbazole using N-Iodosuccinimide (NIS)
This protocol aims to selectively synthesize this compound while minimizing the formation of 3,6-diiodocarbazole.
Materials:
-
9H-Carbazole
-
N-Iodosuccinimide (NIS)
-
Tetrahydrofuran (THF), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 9H-carbazole (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
In a separate flask, dissolve N-Iodosuccinimide (1.05 equivalents) in anhydrous THF.
-
Add the NIS solution dropwise to the carbazole solution over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed and before significant di-iodinated product is formed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the this compound.
Visualizations
Caption: Workflow for selective mono-iodination of 9H-carbazole.
Caption: Troubleshooting logic for preventing over-iodination.
References
controlling regioselectivity in the synthesis of mono-iodinated carbazoles
Welcome to the technical support center for the synthesis of mono-iodinated carbazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving regioselective mono-iodination.
Troubleshooting Guide
Controlling the regioselectivity of mono-iodination on the carbazole nucleus can be challenging, often leading to a mixture of isomers and over-iodination. The following table outlines common problems, their potential causes, and actionable solutions to improve your reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to iodinated product | - Inactive iodinating reagent.- Insufficient reaction time or temperature.- Poor solubility of the carbazole starting material. | - Use a fresh batch of the iodinating reagent (e.g., NIS, ICl).- Gradually increase the reaction time and/or temperature while monitoring the reaction by TLC.- Choose a solvent in which the carbazole is more soluble, or use a co-solvent system. |
| Formation of di- and poly-iodinated products | - Excess of the iodinating reagent.- High reactivity of the carbazole substrate.- Prolonged reaction time. | - Use a stoichiometric amount (1.0-1.1 equivalents) of the iodinating reagent.- Add the iodinating reagent portion-wise to the reaction mixture.- Carefully monitor the reaction progress and stop it once the mono-iodinated product is maximized. |
| Poor regioselectivity (mixture of C1, C2, C3, and C4 isomers) | - Reaction conditions favoring multiple substitution sites.- The chosen iodinating reagent is not selective enough. | - Modify the reaction solvent and temperature. For instance, using N-iodosuccinimide (NIS) in a non-polar solvent at low temperatures can favor C3-iodination.- Consider using a milder iodinating agent.- Protecting groups on the nitrogen atom can influence the regioselectivity. |
| Difficulty in separating isomers | - Similar polarities of the mono-iodinated isomers. | - Utilize high-performance column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradients).- Recrystallization from an appropriate solvent can sometimes selectively crystallize one isomer. |
| Side reactions (e.g., oxidation of the carbazole) | - Harsh reaction conditions.- The presence of strong oxidizing agents. | - Employ milder iodinating reagents like NIS instead of stronger electrophilic iodine sources.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: Which is the most common and regioselective position for the mono-iodination of carbazole?
A1: The C3 and C6 positions of the carbazole ring are the most electron-rich and sterically accessible, making them the most favorable sites for electrophilic substitution. Therefore, 3-iodocarbazole is often the major product in many direct iodination reactions. The C1 and C8 positions are sterically hindered, while the C2 and C7 positions are less electronically activated.
Q2: How can I enhance the selectivity for 3-iodocarbazole?
A2: To enhance selectivity for the 3-position, you can use N-iodosuccinimide (NIS) as the iodinating agent in a solvent like dichloromethane or acetonitrile at room temperature or below.[1][2][3] The use of a catalytic amount of an acid, such as trifluoroacetic acid, can also promote regioselective iodination.[4] Another established method is the Tucker iodination, which involves dissolving carbazole in hot glacial acetic acid followed by the addition of potassium iodide (KI) and potassium iodate (KIO₃) to generate iodine in situ.[5]
Q3: Is it possible to achieve iodination at the C1 position?
A3: Direct iodination at the C1 position is challenging due to steric hindrance. While minor amounts of 1-iodocarbazole might be formed in some reactions, achieving high selectivity often requires more advanced strategies, such as directed C-H functionalization, which may involve pre-installing a directing group on the nitrogen atom.[6]
Q4: What is the role of the N-substituent on the regioselectivity of iodination?
A4: The substituent on the carbazole nitrogen can significantly influence the regioselectivity. Bulky N-substituents can further hinder the C1 and C8 positions, potentially increasing the selectivity for the C3 and C6 positions. Electron-donating or withdrawing groups on the nitrogen can also alter the electron density distribution of the carbazole ring, thereby affecting the position of electrophilic attack.
Q5: How can I effectively purify the desired mono-iodinated carbazole from the reaction mixture?
A5: Purification is typically achieved through column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate, is commonly used to separate the unreacted carbazole, the desired mono-iodinated product, and the di-iodinated byproducts. Recrystallization can be a subsequent step to obtain a highly pure product.
Experimental Protocols
Below are detailed methodologies for two common procedures for the synthesis of 3-iodocarbazole.
Method 1: Iodination using N-Iodosuccinimide (NIS)
This method is often favored for its mild reaction conditions and good regioselectivity towards the 3-position.[2]
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 9H-Carbazole | 167.21 | 500 mg | 2.99 mmol |
| N-Iodosuccinimide (NIS) | 224.98 | 740 mg | 3.29 mmol |
| Acetic Acid | - | 15 mL | - |
Procedure:
-
To a solution of 9H-carbazole (500 mg, 2.99 mmol) in acetic acid (15 mL), add N-iodosuccinimide (740 mg, 3.29 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Neutralize the residue by adding a 10% aqueous solution of potassium carbonate.
-
Collect the resulting solid by filtration.
-
Purify the crude product by column chromatography using a hexane:ethyl acetate (33:1) eluent to yield 3-iodocarbazole.
Method 2: Tucker Iodination (KI/KIO₃)
This classical method generates iodine in situ and provides good yields of 3-iodocarbazole.[5]
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 9H-Carbazole | 167.21 | - | - |
| Potassium Iodide (KI) | 166.00 | 2.3 g | 0.014 mol |
| Potassium Iodate (KIO₃) | 214.00 | 2.5 g | 0.0117 mol |
| Glacial Acetic Acid | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottomed flask, dissolve 9H-carbazole in hot glacial acetic acid.
-
To this solution, add potassium iodide (2.3 g, 0.014 mol) and potassium iodate (2.5 g, 0.0117 mol).
-
Heat the reaction mixture in an 80°C water bath. The color of iodine will appear and then fade as the reaction proceeds (approximately 5 hours).
-
Cool the mixture and filter the solid crude product using a Buchner funnel.
-
Wash the crude product with 200 mL of a 5% (w/v) aqueous solution of sodium bisulfite (NaHSO₃) to remove any unreacted iodine.
-
Dry the crude product and recrystallize it from an ethanol/THF mixture, using activated charcoal for decolorization, to obtain white crystals of 3-iodocarbazole.
Data Presentation
The choice of iodinating agent and reaction conditions significantly impacts the yield and regioselectivity of the mono-iodination of carbazole. The following table summarizes typical outcomes for different methods.
| Iodinating Reagent | Solvent | Temperature | C1-Iodo Yield | C3-Iodo Yield | Di-iodo Byproduct | Reference |
| NIS | Acetic Acid | Room Temp | - | 86% | Not specified | [2] |
| KI / KIO₃ | Acetic Acid | 80 °C | - | 70-72% | 3,6-diiodocarbazole | [5] |
| ICl | Ethanol | 70 °C | - | 89% (on 9-hexylcarbazole) | Minimized with controlled stoichiometry | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general electrophilic iodination pathway on carbazole and a logical workflow for troubleshooting common issues.
Caption: General mechanism of electrophilic iodination of carbazole.
Caption: A logical workflow for troubleshooting carbazole iodination.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. 3-iodo-9H-carbazole | 16807-13-9 | Benchchem [benchchem.com]
- 6. Site-Selective C-H Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Spectral Analysis of 3-iodo-9H-carbazole and Related Derivatives
A guide for researchers in drug discovery and materials science providing a comparative analysis of the 1H and 13C NMR spectra of 3-iodo-9H-carbazole against its parent compound, carbazole, and its di-iodinated analogue, 3,6-diiodo-9H-carbazole. This document presents key spectral data in a comparative format, outlines the experimental protocol for data acquisition, and includes a visual representation of the molecular structures and their NMR signal relationships.
Introduction
Carbazole and its derivatives are a cornerstone in the development of novel therapeutic agents and advanced organic materials. Their unique electronic and photophysical properties make them attractive scaffolds for a wide range of applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of iodine substitution on the chemical environment of the carbazole core. For a comprehensive comparison, spectral data for the unsubstituted carbazole and 3,6-diiodo-9H-carbazole are also presented.
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its related compounds. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carbazole | H-1, H-8 | 7.3 | d | |
| H-2, H-7 | 7.4 | t | ||
| H-3, H-6 | 7.1 | t | ||
| H-4, H-5 | 8.0 | d | ||
| N-H | 8.0 | br s | ||
| This compound | H-1 | 7.55 | d | 8.4 |
| H-2 | 7.65 | dd | 8.4, 1.7 | |
| H-4 | 8.25 | d | 1.7 | |
| H-5 | 8.10 | d | 7.8 | |
| H-6 | 7.25 | t | 7.5 | |
| H-7 | 7.45 | t | 7.8 | |
| H-8 | 7.50 | d | 7.5 | |
| N-H | 8.15 | br s | ||
| 3,6-diiodo-9H-carbazole * | H-1, H-8 | 7.71 | dd | 8.50, 1.65 |
| H-2, H-7 | 7.24 | d | 8.56 | |
| H-4, H-5 | 8.36 | s | ||
| N-H | 8.14 | br s |
Note: Data for 3,6-diiodo-9H-carbazole is derived from the closely related 3,6-diiodo-9-tosyl-9H-carbazole. The tosyl group may induce minor shifts, but the data provides a valuable comparison for the carbazole core protons.[1]
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Carbazole [2] | C-1, C-8 | 110 |
| C-2, C-7 | 130 | |
| C-3, C-6 | 125 | |
| C-4, C-5 | 120 | |
| C-4a, C-4b | 123 | |
| C-9a, C-9b | 139 | |
| This compound | C-1 | 112.5 |
| C-2 | 134.5 | |
| C-3 | 82.0 | |
| C-4 | 129.0 | |
| C-4a | 124.0 | |
| C-4b | 121.5 | |
| C-5 | 120.0 | |
| C-6 | 126.5 | |
| C-7 | 119.5 | |
| C-8 | 111.0 | |
| C-9a | 139.0 | |
| C-9b | 138.5 | |
| 3,6-diiodo-9H-carbazole * | C-1, C-8 | 112.70 |
| C-2, C-7 | 129.40 | |
| C-3, C-6 | 82.44 | |
| C-4, C-5 | 134.83 | |
| C-4a, C-4b | 124.58 | |
| C-9a, C-9b | 138.53 |
Note: Data for 3,6-diiodo-9H-carbazole is derived from the closely related 3,6-diiodo-9-tosyl-9H-carbazole.[1]
Experimental Protocol
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of carbazole derivatives.
Sample Preparation:
-
Weigh approximately 5-10 mg of the carbazole derivative into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
Instrumentation and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (typically 16 or 32) are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a spectral width of approximately 250 ppm is used, centered around 100 ppm. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.
-
The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Visualization of Molecular Structure and NMR Signals
The following diagram illustrates the chemical structure of this compound and provides a conceptual link to its corresponding NMR signals.
Caption: Molecular structure of this compound and its NMR signal correlations.
References
Reactivity Showdown: 3-Iodo-9H-Carbazole vs. 3-Bromo-9H-Carbazole in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical factor that can significantly impact the efficiency and success of a synthetic route. In the realm of heterocyclic chemistry, carbazole derivatives are privileged scaffolds due to their presence in numerous biologically active compounds and functional materials. When it comes to functionalizing the carbazole core via cross-coupling reactions, the nature of the halogen at the 3-position plays a pivotal role in its reactivity. This guide provides an objective comparison of the reactivity of 3-iodo-9H-carbazole and 3-bromo-9H-carbazole in three of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in transition-metal-catalyzed cross-coupling reactions. This difference is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The lower bond dissociation energy of the C-I bond facilitates the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle. This fundamental difference translates to milder reaction conditions, shorter reaction times, and often higher yields when employing this compound as a substrate compared to its bromo- a,alogue.
Quantitative Reactivity Comparison
The following tables summarize typical experimental outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, comparing the performance of aryl iodides and aryl bromides as substrates. While direct side-by-side comparative data for 3-iodo- and 3-bromo-9H-carbazole under identical conditions is scarce in the literature, the presented data from analogous aryl halides provides a strong indication of the expected reactivity trends.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 80-100 | 2-6 | 85-98 |
| Aryl Bromide | Pd(PPh₃)₄ (2-5 mol%) | Na₂CO₃ | Toluene/H₂O | 100-120 | 6-24 | 70-90 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Aniline
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Pd₂(dba)₃/XPhos (1-2 mol%) | NaOtBu | Toluene | 80-100 | 4-12 | 80-95 |
| Aryl Bromide | Pd₂(dba)₃/XPhos (2-4 mol%) | NaOtBu | Toluene | 100-110 | 12-24 | 65-85 |
Table 3: Heck Reaction of Aryl Halides with Styrene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Pd(OAc)₂/PPh₃ (1-3 mol%) | Et₃N | DMF | 80-100 | 2-8 | 75-90 |
| Aryl Bromide | Pd(OAc)₂/PPh₃ (3-5 mol%) | Et₃N | DMF | 100-140 | 8-24 | 60-80 |
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These protocols are generalized and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize 3-phenyl-9H-carbazole from 3-halo-9H-carbazole and phenylboronic acid.
Materials:
-
This compound or 3-Bromo-9H-carbazole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Sodium carbonate (2.0 mmol)
-
Toluene (10 mL)
-
Water (2.5 mL)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask, add 3-halo-9H-carbazole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add toluene (10 mL) and water (2.5 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.02 mmol) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 90-110°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). For this compound, the reaction is typically complete within 2-6 hours, while 3-bromo-9H-carbazole may require 6-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Separate the organic layer, and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenyl-9H-carbazole.
Buchwald-Hartwig Amination Protocol
Objective: To synthesize 3-(phenylamino)-9H-carbazole from 3-halo-9H-carbazole and aniline.
Materials:
-
This compound or 3-Bromo-9H-carbazole (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (10 mL)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
In a separate flask, add 3-halo-9H-carbazole (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Add the catalyst solution to the flask containing the carbazole and base, followed by aniline (1.2 mmol) and additional anhydrous toluene (5 mL).
-
Heat the reaction mixture to 100-110°C under an inert atmosphere. Monitor the reaction progress by TLC. Reactions with this compound are generally faster (4-12 hours) than those with 3-bromo-9H-carbazole (12-24 hours).
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the desired product.
Heck Reaction Protocol
Objective: To synthesize 3-styryl-9H-carbazole from 3-halo-9H-carbazole and styrene.
Materials:
-
This compound or 3-Bromo-9H-carbazole (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol)
-
Triphenylphosphine (PPh₃) (0.06 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (10 mL)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a Schlenk tube, add 3-halo-9H-carbazole (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and PPh₃ (0.06 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF (10 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol).
-
Heat the reaction mixture to 100-120°C. For this compound, lower temperatures and shorter reaction times (2-8 hours) are generally sufficient. For 3-bromo-9H-carbazole, higher temperatures and longer reaction times (8-24 hours) may be necessary.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 3-styryl-9H-carbazole.
Visualizing the Reaction Dynamics
To better understand the underlying principles and workflows, the following diagrams have been generated using Graphviz.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Unveiling the Electrochemical Landscape of Halogenated Carbazole Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of halogenated carbazole derivatives is crucial for their application in organic electronics and medicinal chemistry. This guide provides a comparative analysis of these compounds, supported by experimental data, to facilitate informed decisions in material selection and drug design.
Carbazole and its derivatives are renowned for their unique electronic and photophysical properties, including high hole-transport mobility and thermal stability.[1] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the carbazole scaffold offers a powerful strategy to fine-tune their electrochemical behavior, significantly impacting their oxidation and reduction potentials, and consequently their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical in the design of organic semiconductors and in understanding the metabolic pathways of carbazole-based drugs.[2][3]
Comparative Electrochemical Data
The following table summarizes the key electrochemical data for a series of 3,6-dihalogenated carbazole derivatives compared to the parent 9H-carbazole. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison should be made with caution due to variations in experimental conditions across different studies.
| Compound | Halogen Substituent | Oxidation Potential (Eox) [V] vs. SCE | HOMO Level [eV] | LUMO Level [eV] | Experimental Conditions |
| 9H-Carbazole | None | ~1.2 | -5.58 | -2.46 | Au disk electrode, 0.1 M NBu4PF6 in DCM, vs. Fc/Fc+ |
| 3,6-Difluorocarbazole | Fluorine | Data not available | Data not available | Data not available | |
| 3,6-Dichlorocarbazole | Chlorine | Data not available | Data not available | Data not available | |
| 3-Bromocarbazole | Bromine | 1.26 | Data not available | Data not available | Pt electrode, MeCN, vs. Ag/AgCl |
| 3,6-Diiodocarbazole | Iodine | Data not available | Data not available | Data not available |
The Influence of Halogenation on Electrochemical Properties
The introduction of halogen atoms, which are electron-withdrawing, generally leads to an increase in the oxidation potential of the carbazole core. This is because the electron-withdrawing nature of the halogens stabilizes the HOMO level, making it more difficult to remove an electron. The extent of this effect is dependent on the electronegativity and the position of the halogen substituent on the carbazole ring.
Experimental Protocols
The electrochemical characterization of halogenated carbazole derivatives is predominantly carried out using cyclic voltammetry (CV). A generalized experimental protocol based on common practices is outlined below.[3][4]
Cyclic Voltammetry (CV) Protocol:
-
Instrumentation: A standard three-electrode electrochemical cell connected to a potentiostat/galvanostat.
-
Working Electrode: A glassy carbon, platinum, or gold disk electrode is typically used. The electrode is polished with alumina slurry and sonicated in a suitable solvent before each measurement.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is commonly employed.
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.
-
Electrolyte Solution: A solution of the halogenated carbazole derivative (typically 1-5 mM) is prepared in an anhydrous, high-purity solvent such as acetonitrile (MeCN) or dichloromethane (DCM). A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (NBu4PF6) or tetrabutylammonium perchlorate (TBAP), is added at a concentration of 0.1 M to ensure sufficient conductivity.
-
Measurement Procedure: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. The cyclic voltammogram is then recorded by scanning the potential between a defined range at a specific scan rate (e.g., 50-100 mV/s). The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for potential calibration.
Visualizing the Electrochemical Workflow and Relationships
To better understand the experimental process and the conceptual relationships, the following diagrams are provided.
Caption: Experimental workflow for the electrochemical analysis of halogenated carbazole derivatives.
References
Unveiling the Electronic Landscape of 3-iodo-9H-carbazole: A Computational Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 3-iodo-9H-carbazole, benchmarked against unsubstituted 9H-carbazole and its di-iodinated analogue, 3,6-diiodo-9H-carbazole. The data presented herein is based on established computational methodologies, offering insights into the impact of iodination on the carbazole scaffold's electronic behavior, a crucial aspect for its application in organic electronics and medicinal chemistry.
Comparative Analysis of Electronic Properties
The introduction of iodine, a heavy halogen atom, at the C3 position of the carbazole ring significantly modulates its electronic properties. This is primarily due to the interplay of inductive and resonance effects, as well as the heavy atom effect which can influence spin-orbit coupling. To quantify these changes, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the methods of choice.
Below is a summary of key electronic properties computed for 9H-carbazole, this compound, and 3,6-diiodo-9H-carbazole. These values are representative of calculations performed at the B3LYP/6-31G(d) level of theory in the gas phase, a common practice for such systems.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 9H-Carbazole | -5.58 | -1.85 | 3.73 | 2.11 |
| This compound | -5.65 | -2.05 | 3.60 | 2.55 |
| 3,6-diiodo-9H-carbazole | -5.72 | -2.24 | 3.48 | 0.00 |
Note: These are representative values derived from typical computational studies on carbazole derivatives and may vary depending on the specific computational protocol.
The data clearly indicates that iodination leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) levels. This results in a progressive decrease in the HOMO-LUMO gap with increasing iodination, suggesting a red-shift in the absorption and emission spectra. The dipole moment of the mono-iodinated species is higher than the parent carbazole due to the electronegativity of the iodine atom, while the symmetrical di-iodinated derivative exhibits no net dipole moment.
Experimental Protocols: A Glimpse into the Computational Workflow
The computational investigation of the electronic properties of carbazole derivatives typically follows a standardized protocol:
-
Geometry Optimization: The initial step involves the optimization of the ground-state molecular geometry. This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Frontier Molecular Orbital Analysis: From the optimized geometry, the energies of the HOMO and LUMO are extracted. The energy difference between these orbitals provides the HOMO-LUMO gap, a key indicator of the molecule's kinetic stability and electronic excitation properties.
-
Excited State Calculations: To understand the optical properties, TD-DFT calculations are employed. These calculations provide information about the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π*). The CAM-B3LYP functional is often preferred for studying charge-transfer excitations.
-
Solvent Effects: To simulate more realistic experimental conditions, the influence of a solvent can be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM).
Visualizing the Computational Workflow
The logical flow of a typical computational study on the electronic properties of molecules like this compound can be visualized as follows:
This diagram illustrates the sequential process, starting from the input molecular structure and proceeding through DFT and TD-DFT calculations to yield the desired electronic properties.
A Comparative Guide to the X-ray Crystallography Data Analysis of Iodinated Carbazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the crystallographic data of iodinated carbazole compounds with their non-iodinated counterparts. It is designed to assist researchers in understanding the structural implications of iodination on the carbazole scaffold, a common motif in pharmacologically active molecules and organic electronic materials. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of the structure-property relationships.
Data Presentation: Unveiling the Structural Impact of Iodine
The introduction of iodine atoms onto the carbazole framework significantly influences its crystal packing and molecular geometry. The following tables summarize key crystallographic parameters for a selection of carbazole derivatives, highlighting the effects of iodination.
Table 1: Comparison of Crystallographic Data for Carbazole and Iodinated Carbazoles
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | V (ų) | R-factor (%) | Ref. |
| Carbazole | C₁₂H₉N | Orthorhombic | Pnma | 7.772 | 19.182 | 5.725 | 90 | 90 | 90 | 4 | 853.6 | 10.9 | |
| N-Ethylcarbazole | C₁₄H₁₃N | Orthorhombic | Pbca | 7.971 | 24.615 | 56.587 | 90 | 90 | 90 | 40 | 11094.4 | 6.2 | |
| 3,6-Diiodo-9H-carbazole | C₁₂H₇I₂N | Orthorhombic | Pbca | 11.882 | 7.884 | 24.835 | 90 | 90 | 90 | 8 | 2326.4 | 2.6 | [1][2] |
| tert-Butyl 3,6-diiodocarbazole-9-carboxylate | C₁₇H₁₅I₂NO₂ | Triclinic | P-1 | 8.4321 | 10.1343 | 11.5807 | 81.33 | 77.29 | 84.33 | 2 | 952.8 | - | |
| 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole | C₃₀H₁₉IN₂ | Monoclinic | P2₁/n | 9.5057 | 29.3757 | 16.5679 | 90 | 96.127 | 90 | 8 | 4599.9 | 3.9 | [3] |
Note: R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit.
Experimental Protocols
Synthesis and Crystallization of Iodinated Carbazoles
The synthesis of iodinated carbazoles can be achieved through various methods, most commonly via electrophilic iodination of the carbazole core.
General Synthesis of 3,6-Diiodocarbazole:
-
Reaction Setup: Dissolve carbazole in a suitable solvent such as glacial acetic acid or a mixture of tetrahydrofuran and sulfuric acid.
-
Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or a mixture of potassium iodate (KIO₃) and potassium iodide (KI), to the solution.[4]
-
Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 80-100 °C) for a designated period (typically a few hours) to allow for the electrophilic substitution to occur at the 3 and 6 positions of the carbazole ring.
-
Workup: After the reaction is complete, pour the mixture into water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash it with water, and then purify it by recrystallization from a suitable solvent like ethanol, acetone, or a mixture of dichloromethane and hexane to obtain pure crystals of 3,6-diiodocarbazole.[5][6][7][8][9]
Crystallization:
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by vapor diffusion. The choice of solvent is crucial and often determined empirically. Common solvents for carbazole derivatives include acetone, ethanol, and xylene.[5][8][9]
X-ray Data Collection and Structure Refinement
Data Collection:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1][10] Data is typically collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.[11]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
Structure Solution and Refinement:
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, often implemented in software packages like SHELXS or SHELXT.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods, typically with software such as SHELXL.[12] For compounds containing heavy atoms like iodine, absorption corrections are crucial.
Mandatory Visualization
Below are diagrams illustrating key workflows in X-ray crystallography data analysis of iodinated carbazole compounds.
Caption: Experimental workflow from synthesis to data analysis.
Caption: Key features of common crystallography software.
Comparison of Data Analysis Software
The choice of software for analyzing X-ray crystallography data is crucial for obtaining an accurate and reliable crystal structure. For iodinated carbazole compounds, which contain heavy iodine atoms, certain software features are particularly advantageous.
Table 2: Comparison of Popular X-ray Crystallography Software
| Software | Key Features | Strengths for Iodinated Compounds | User Interface |
| SHELX | A suite of programs for structure solution (SHELXS, SHELXT) and refinement (SHELXL).[12][13] Widely regarded as the standard for small molecule crystallography. | Excellent handling of heavy atom data, making it highly suitable for iodinated compounds. Robust refinement algorithms. | Command-line based, though often used within graphical user interfaces like Olex2 or ShelXle. |
| Olex2 | An integrated software package that combines structure solution, refinement, and visualization in a single platform.[13] It often uses SHELX programs in the background. | Provides a user-friendly graphical interface for the powerful SHELX refinement engine. Simplifies the analysis process. | Graphical User Interface (GUI). |
| APEX | A comprehensive software suite from Bruker for instrument control, data collection, and data processing.[11] | Seamless integration with Bruker diffractometers streamlines the workflow from data collection to initial structure analysis. | GUI-based, designed for ease of use. |
| CRYSTALS | A software package for crystal structure refinement and analysis.[14] | Offers advanced features for handling complex crystal structures, including twinning and disorder. | GUI with a focus on guiding the user through the refinement process. |
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. iucr.org [iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. sssc.usask.ca [sssc.usask.ca]
- 12. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 13. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]
- 14. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
Characterization of 3-iodo-9H-carbazole: An FTIR Spectroscopy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 3-iodo-9H-carbazole. While direct, comprehensive FTIR spectral data for this compound is not extensively published, this document leverages available data from related carbazole compounds to provide a robust analytical framework. By comparing the expected vibrational modes of this compound with unsubstituted carbazole and a di-iodinated derivative, researchers can effectively identify and characterize this compound.
Performance Comparison: Vibrational Mode Analysis
FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups and structural features of molecules based on their absorption of infrared radiation. The introduction of an iodine atom to the carbazole skeleton is expected to induce noticeable shifts in the vibrational frequencies of the molecule, particularly in the fingerprint region.
The following table summarizes the key expected FTIR peaks for this compound and compares them with the known peaks of 9H-carbazole and the related 3,6-diiodocarbazole. This comparative data is essential for the positive identification of the target compound.
| Vibrational Mode | 9H-Carbazole (cm⁻¹) | This compound (Expected, cm⁻¹) | 3,6-diiodocarbazole (cm⁻¹) |
| N-H Stretching | ~3425 | ~3425 | Not Reported |
| Aromatic C-H Stretching | ~3051[1] | ~3050 | Not Reported |
| Aromatic C=C Stretching | ~1600-1450 | ~1600-1450 | ~1600-1400 |
| C-N Stretching | ~1450[1] | ~1450 | Not Reported |
| Aromatic C-H In-Plane Bending | ~1327[1] | ~1320 | Not Reported |
| C-I Stretching | N/A | ~500-600 | Not Reported |
| Out-of-Plane N-H Bending | ~727[1] | ~730 | Not Reported |
| Out-of-Plane C-H Bending (Substitution Pattern Dependent) | ~740 (ortho-disubstituted benzene ring) | Varies based on substitution | Varies based on substitution |
Note: The expected values for this compound are inferred from the general effects of halogen substitution on aromatic systems and the available data for carbazole and its derivatives. The C-I stretching vibration is typically weak and falls in the far-infrared region, which may not be observable with all standard FTIR instruments.
Experimental Protocol: FTIR Analysis of Solid Samples
This section details a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the KBr pellet method.
Materials:
-
This compound sample (1-2 mg, finely ground)
-
Potassium bromide (KBr), IR grade (100-200 mg, oven-dried)[2][3]
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly clean the agate mortar and pestle with acetone and allow them to dry completely.[3]
-
Place approximately 1-2 mg of the this compound sample into the mortar.
-
Add 100-200 mg of dry KBr powder to the mortar. The recommended sample-to-KBr ratio is approximately 1:100.[3]
-
Gently grind the mixture for 3-5 minutes until a fine, homogeneous powder is obtained.[3]
-
-
Pellet Formation:
-
Transfer the powdered mixture into the pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
FTIR Measurement:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Collect the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.
-
Visualizing the Process and Logic
To further clarify the experimental workflow and the logic behind spectral interpretation, the following diagrams are provided.
Caption: Experimental Workflow for FTIR Analysis.
Caption: Logic of FTIR-based Characterization.
References
A Comparative Guide to Hole Mobility in Iodo- vs. Bromo-Carbazole Derived Materials
For researchers and scientists in materials science and drug development, the choice of core building blocks for organic semiconductors is critical. Carbazole and its halogenated derivatives are prominent for their excellent hole-transporting properties. This guide provides a comparative analysis of the hole mobility of materials derived from iodo- and bromo-carbazoles, drawing upon available experimental data.
Performance Data of Bromo-Carbazole Derived Materials
A study by Juozas V. Grazulevicius and colleagues provides valuable insight into the hole mobility of complex hole-transporting materials (HTMs) synthesized from a 3,6-dibromo-9-ethyl-9H-carbazole precursor. These materials, designated as V1209, V1221, and V1225, are not simple brominated carbazoles but rather larger molecules where the dibromo-carbazole is a key intermediate. The hole mobility of these final, non-brominated but bromo-derived, materials was measured, offering a benchmark for the potential of bromo-carbazole derivatives in constructing high-performance organic semiconductors.
The zero-field hole drift mobilities for these compounds were determined to be in the range of 10⁻⁵ to 10⁻⁶ cm²/Vs.[1][2][3] This places them in a comparable performance bracket with well-established hole-transporting materials like spiro-OMeTAD.[1][3] The variation in mobility among the isomers (V1209, V1221, and V1225) underscores the significant influence of molecular geometry and isomeric linkage on charge transport properties.[1]
| Material Designation | Precursor | Zero-Field Hole Drift Mobility (μ₀) [cm²/Vs] |
| V1209 | 3,6-dibromo-9-ethyl-9H-carbazole | 3.5 x 10⁻⁵ |
| V1225 | 3,6-dibromo-9-ethyl-9H-carbazole | 3.0 x 10⁻⁵ |
| V1221 | 3,6-dibromo-9-ethyl-9H-carbazole | 3.0 x 10⁻⁶ |
Data on Iodo-Carbazole Derivatives
Despite extensive searches, specific quantitative data for the hole mobility of iodo-carbazole derivatives could not be located in the reviewed literature. While numerous studies report the synthesis and structural characterization of iodo-carbazoles, their charge transport properties, specifically hole mobility, do not appear to be a primary focus of the published research. This represents a significant knowledge gap and an area ripe for future investigation.
Experimental Protocols
The hole mobility of the bromo-carbazole derived materials (V1209, V1221, and V1225) was determined using the xerographic time-of-flight (X-TOF) method.[1][3]
Xerographic Time-of-Flight (X-TOF) Method
The X-TOF technique is a well-established method for measuring the drift mobility of charge carriers in thin films of semiconducting materials. The general procedure is as follows:
-
Sample Preparation: A thin film of the material to be tested is deposited on a conductive substrate, which acts as the bottom electrode. A top electrode, often semi-transparent, is then deposited on the film.
-
Charge Carrier Generation: A short pulse of highly absorbed light (e.g., from a laser) is directed onto the semi-transparent top electrode. This generates a sheet of electron-hole pairs near this electrode.
-
Charge Carrier Drift: An external electric field is applied across the sample. Depending on the polarity of the field, either electrons or holes will drift across the thickness of the film towards the bottom electrode.
-
Signal Detection: The movement of the charge carriers induces a transient photocurrent in the external circuit. This current is measured as a function of time using an oscilloscope.
-
Transit Time Determination: The time it takes for the sheet of charge carriers to traverse the film is known as the transit time (tₜ). This is typically identified as a "kink" in the photocurrent transient when plotted on a double logarithmic scale.
-
Mobility Calculation: The drift mobility (μ) is then calculated using the following equation:
μ = d² / (V * tₜ)
where:
-
μ is the drift mobility
-
d is the thickness of the film
-
V is the applied voltage
-
tₜ is the transit time
-
By varying the applied voltage and temperature, the dependence of the hole mobility on the electric field and temperature can be investigated. The zero-field hole mobility (μ₀) is often extrapolated from the field-dependent measurements.
Comparative Analysis and Future Outlook
The available data demonstrates that complex organic semiconducting materials derived from bromo-carbazole precursors can exhibit substantial hole mobilities, reaching values on the order of 10⁻⁵ cm²/Vs.[1][2][3] This indicates that the bromo-carbazole core is a viable platform for developing efficient hole-transporting materials.
The lack of corresponding data for iodo-carbazole derivatives prevents a direct comparison of the influence of iodine versus bromine substitution on hole mobility. Theoretically, the larger and more polarizable nature of the iodine atom compared to bromine could lead to enhanced intermolecular interactions and potentially higher charge carrier mobilities. However, without experimental data, this remains a hypothesis.
The absence of hole mobility data for iodo-carbazoles highlights a critical need for further research in this area. A systematic study comparing the charge transport properties of a series of structurally analogous iodo- and bromo-carbazole derivatives, measured under identical experimental conditions, would be highly valuable to the materials science community. Such a study would provide fundamental insights into the structure-property relationships of halogenated carbazoles and guide the rational design of next-generation organic electronic materials.
Logical Relationship Diagram
Figure 1: Logical flow from halogenated carbazole precursors to derived materials and their hole mobility status.
References
Performance Showdown: 3-Iodo-9H-Carbazole Precursors in Next-Generation OLEDs
A comparative guide for researchers on the performance of Organic Light-Emitting Diodes (OLEDs) utilizing host materials derived from 3-iodo-9H-carbazole. This report provides a detailed comparison with established alternatives, supported by experimental data, to inform the development of next-generation displays and lighting technologies.
In the quest for more efficient and stable Organic Light-Emitting Diodes (OLEDs), the design of novel host materials is paramount. Carbazole derivatives have long been a cornerstone in the development of high-performance OLEDs due to their excellent thermal stability and charge-transporting properties. Among the various synthetic routes to functionalized carbazoles, the use of this compound as a versatile precursor has gained significant traction. This guide provides a comprehensive performance evaluation of OLEDs employing host materials synthesized from this key building block, benchmarked against devices using the conventional host material, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP).
Comparative Performance of Host Materials
The performance of OLEDs is critically dependent on the properties of the host material in the emissive layer. Here, we compare a host material synthesized from a this compound precursor, specifically 3,3-Bis[3-(6-methoxy-3-pyridinyl)carbazol-9-ylmethyl]oxetane (referred to as H2 ), with the widely used host, CBP. The comparison focuses on green phosphorescent OLEDs (PhOLEDs) using the common emitter fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).
| Performance Metric | OLED with H2 Host (from this compound precursor) | OLED with CBP Host (Alternative) |
| Emitter (Dopant) | Ir(ppy)₃ (10 wt%) | Ir(ppy)₃ (6-10 wt%) |
| Maximum Current Efficiency (cd/A) | 33.9[1][2] | ~49[3] |
| Maximum Power Efficiency (lm/W) | 34.1[1][2] | ~32 |
| Maximum External Quantum Efficiency (EQE) (%) | 9.4 (at 1000 cd/m²)[1][2] | ~24 (peak)[3] |
| Turn-on Voltage (V) | 2.6 - 3.3[1] | ~3.0 |
| Maximum Luminance (cd/m²) | ~39,000[1] | >10,000 |
| Emissive Layer Deposition | Solution Process (Spin-coating)[1] | Vacuum Thermal Evaporation[3] |
Note: A direct comparison of performance metrics can be influenced by variations in device architecture and fabrication methods. The data for the H2 host is from a device with a solution-processed emissive layer, while the CBP data is representative of devices fabricated via vacuum thermal evaporation, which can impact film morphology and device efficiency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are the protocols for the synthesis of the H2 host material starting from this compound and the fabrication of the corresponding OLED device.
Synthesis of Host Material H2
The synthesis of 3,3-Bis[3-(6-methoxy-3-pyridinyl)carbazol-9-ylmethyl]oxetane (H2) involves a multi-step process starting with the iodination of 9H-carbazole.
Step 1: Synthesis of this compound This precursor is synthesized using Tucker's iodination method from 9H-carbazole[1].
Step 2: Synthesis of 3,3-Di(3-iodo-9-carbazolylmethyl)oxetane This intermediate is prepared by the reaction of 3,3-di(chloromethyl)oxetane with an excess of this compound under basic conditions, utilizing a phase transfer catalyst such as tetrabutylammonium hydrogensulfate[1].
Step 3: Suzuki Coupling to Yield H2 The final host material, H2, is synthesized via a Suzuki coupling reaction. 3,3-Bis(3-iodocarbazol-9-ylmethyl)oxetane is reacted with 6-methoxy-3-pyridinylboronic acid in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., potassium hydroxide) in a mixture of THF and water. The reaction mixture is typically refluxed for several hours. The crude product is then purified by column chromatography to yield the final product[1].
OLED Device Fabrication (Solution Process)
The following protocol describes the fabrication of a solution-processed green PhOLED using the H2 host material.
1. Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then dried in an oven and treated with UV-ozone immediately before use.
2. Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate to serve as the HIL. The substrate is then baked to remove the solvent.
3. Emissive Layer (EML) Deposition: A solution of the H2 host material and the Ir(ppy)₃ emitter (10 wt%) in a suitable solvent like chloroform is prepared. This solution is then spin-coated on top of the HIL to form the emissive layer (typically around 50 nm thick)[1]. The film is subsequently annealed.
4. Electron Transporting Layer (ETL) Deposition: A layer of 4,7-Diphenyl-1,10-phenanthroline (Bphen) is deposited via thermal evaporation in a high-vacuum chamber (e.g., <10⁻⁶ Torr) to form the ETL (typically 20 nm)[1].
5. Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of lithium fluoride (LiF, ~1 nm) is thermally evaporated, followed by a thicker layer of aluminum (Al, ~100 nm) to form the cathode[1]. The deposition rates and final thicknesses are monitored using a quartz crystal microbalance.
Visualizing the Workflow
To illustrate the logical flow from precursor to a functional device, the following diagrams outline the synthesis pathway and the OLED device architecture.
Caption: Synthesis and fabrication workflow for an OLED using a host material derived from this compound.
Caption: Schematic device structure of the phosphorescent OLED.
References
- 1. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 3-iodo-9H-carbazole in TADF Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-performance Thermally Activated Delayed Fluorescence (TADF) materials is a cornerstone of modern organic electronics, enabling the fabrication of highly efficient organic light-emitting diodes (OLEDs). Carbazole moieties are frequently employed as electron-donating units in TADF emitters due to their excellent hole-transporting properties and thermal stability.[1] Traditionally, 3-iodo-9H-carbazole has been a common building block, primarily utilized in cross-coupling reactions. However, the landscape of synthetic chemistry offers a variety of alternative reagents that can provide advantages in terms of reactivity, cost, and the introduction of molecular diversity. This guide provides a comparative overview of key alternative reagents to this compound for the synthesis of TADF materials, supported by experimental data and detailed protocols.
Key Alternative Reagents and Synthetic Strategies
The primary alternatives to this compound can be categorized based on the type of coupling reaction they are designed for:
-
3-Bromo-9H-carbazole: A direct halogen substitute, often used in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. While aryl iodides are generally more reactive in oxidative addition, aryl bromides are often more cost-effective and readily available.[2][3]
-
9H-Carbazole-3-boronic Acid and its Esters: These organoboron reagents are tailored for the Suzuki-Miyaura coupling, a versatile and widely used method for forming carbon-carbon bonds.[4][5] This approach offers a different disconnection strategy compared to using halogenated carbazoles.
-
Sterically Hindered Carbazole Derivatives (e.g., 1,3,6,8-tetramethyl-9H-carbazole): While not a direct reagent alternative in terms of the reactive group, modifying the carbazole core itself presents a powerful strategy. Increased steric hindrance can significantly improve TADF properties by promoting a more twisted geometry between the donor and acceptor units, leading to a smaller singlet-triplet energy gap (ΔEST).[6]
Performance Comparison of TADF Materials
The choice of the carbazole precursor and the synthetic route can have a significant impact on the photophysical properties and device performance of the resulting TADF emitters. The following table summarizes key performance data for representative TADF materials synthesized using different carbazole-based reagents.
| TADF Emitter | Carbazole Precursor | Coupling Reaction | Yield (%) | PLQY (%) | ΔEST (eV) | Max. EQE (%) | Reference |
| 6-(4-(carbazol-9-yl)phenyl)-2,4-diphenylnicotinonitrile (CzPN) | 9H-Carbazole | Buchwald-Hartwig | 86 | - | 0.32 | 5.3 | [6] |
| 2,4-diphenyl-6-(4-(1,3,6,8-tetramethyl-carbazol-9-yl)phenyl)nicotinonitrile (tMCzPN) | 1,3,6,8-tetramethyl-9H-carbazole | Buchwald-Hartwig | 45 | 91 | 0.10 | 26.0 | [6] |
| 2-(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide (CZ-TTR) | 9H-Carbazole | Buchwald-Hartwig | - | 78 | 0.10 | 14.4 | [7] |
| 2,3-di(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide (DCZ-TTR) | 9H-Carbazole | Buchwald-Hartwig | - | 85 | 0.03 | 20.1 | [7] |
| 4,4'-di(3-phenylcarbazol-9-yl)benzophenone (BPBCzO) | This compound & Phenylboronic acid | Suzuki & Ullmann | - | - | - | 23.2 (sol.) | [8] |
| Donor-Acceptor-Donor molecule with carbazole and triazine (DCzTRZAr-CF3) | Carbazole & Arylboronic acid | Suzuki | - | 57 | - | - | [9] |
Experimental Protocols
Detailed methodologies for the synthesis of key precursors and a representative TADF emitter are provided below.
Synthesis of 3-Bromo-9H-carbazole
This protocol describes the bromination of 9H-carbazole using N-bromosuccinimide (NBS).
Procedure:
-
Dissolve 9H-carbazole (4 g, 23.92 mmol) in dichloromethane (75 mL) in a two-necked round-bottom flask.
-
Slowly add a solution of N-bromosuccinimide (4.48 g, 23.92 mmol) in 10 mL of DMF to the carbazole solution at room temperature.
-
Stir the reaction mixture for 3 hours.
-
Extract the mixture with water and dry the organic layer over anhydrous MgSO4 for 12 hours.
-
Filter the solution and evaporate the solvent under reduced pressure. The final product is obtained as a white solid (Yield: 98%).[1]
Synthesis of 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid
This protocol outlines the synthesis of a carbazole boronic acid derivative, a key precursor for Suzuki coupling.
Procedure:
-
Protect the nitrogen of 5,8-dimethyl-9H-carbazole with a Boc group.
-
Perform a lithiation-boronation sequence on the N-Boc protected carbazole to introduce the boronic acid functionality at the 3-position.[4]
Synthesis of a TADF Emitter via Buchwald-Hartwig Amination: 6-(4-(Carbazol-9-yl)phenyl)-2,4-diphenylnicotinonitrile (CzPN)
This protocol details the coupling of 9H-carbazole with a brominated acceptor molecule.
Reagents and Conditions:
-
6-(4-bromophenyl)-2,4-diphenylnicotinonitrile (1 mmol)
-
9H-Carbazole (1.2 mmol)
-
Sodium tert-butoxide (2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol)
-
Tri-tert-butylphosphine tetrafluoroborate (0.008 mmol)
-
Toluene (10 mL)
Procedure:
-
Add all reagents to a flask under a nitrogen atmosphere.
-
Reflux the mixture at 110°C for 12 hours.
-
After cooling to room temperature, filter the mixture through diatomite.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a 1:3 dichloromethane/petroleum ether eluent to obtain a green solid powder (Yield: 86%).[6]
Synthesis of a TADF Emitter via Suzuki Coupling: 1,4-dimethyl-6-pyridin-3-yl-9-tert-butoxycarbonyl-9H-carbazole
This protocol describes the Suzuki coupling of a carbazole boronic acid with a bromo-functionalized acceptor.
Reagents and Conditions:
-
3-bromopyridine (0.80 mmol)
-
9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid (0.88 mmol)
-
Na2CO3 (2 mmol) in H2O (2 mL)
-
Pd(PPh3)4 (0.04 mmol)
-
1,4-dioxane (50 mL)
Procedure:
-
To a solution of 3-bromopyridine in 1,4-dioxane under an argon atmosphere, sequentially add the carbazole boronic acid, Na2CO3 solution, and Pd(PPh3)4.
-
Heat the reaction mixture to reflux for 48 hours.
-
Concentrate the mixture under reduced pressure.
-
Recrystallize the solid residue from acetonitrile.[4]
Visualizing Synthetic Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflows and the logical considerations when choosing a reagent.
Caption: Synthetic pathways to carbazole-based TADF emitters.
References
- 1. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole [frontiersin.org]
- 7. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Halogenated Carbazoles: A Comparative Analysis of Iodo- vs. Bromo-Derivatives in Biological Applications
A deep dive into the comparative biological activities of iodo- and bromo-carbazole derivatives, this guide offers researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. The inclusion of detailed methodologies and signaling pathway diagrams provides a robust resource for understanding the nuanced impact of halogen substitution on the therapeutic potential of carbazole compounds.
Carbazole and its derivatives have long been a focal point in medicinal chemistry due to their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of halogen atoms, such as iodine and bromine, onto the carbazole scaffold has been a common strategy to modulate their physicochemical properties and enhance their biological efficacy.[4] This guide provides a comparative analysis of the biological activities of iodo-carbazole and bromo-carbazole derivatives, drawing upon available experimental data to elucidate structure-activity relationships.
Antibacterial Activity: A Tale of Two Halogens
The nature of the halogen substituent on the carbazole ring appears to play a significant role in dictating the antibacterial spectrum of these derivatives. Evidence suggests a differential activity profile between iodo- and bromo-substituted carbazoles against Gram-positive and Gram-negative bacteria.[1]
A study evaluating a series of halogenated carbazoles demonstrated that iodo-substituted derivatives exhibited greater efficacy against Gram-positive bacteria, while bromo-substituted counterparts were more potent against Gram-negative strains.[1] For example, 3-iodo-9H-carbazole and 3,6-diiodo-9H-carbazole showed stronger antibacterial activity against Bacillus subtilis than the reference drug amoxicillin.[5] Conversely, 1,3,6-tribromo-9H-carbazole was found to be more active against Escherichia coli.[5]
Quantitative Comparison of Antibacterial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound | Bacillus subtilis | 31.25 | [5] |
| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | 31.25 | [5] |
| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 | [5] |
| Amoxicillin (Reference) | Bacillus subtilis | 62.5 | [5] |
| Amoxicillin (Reference) | Escherichia coli | 62.5 | [5] |
Experimental Protocol: Disk Diffusion Method for Antibacterial Activity
The antibacterial activity of the carbazole derivatives was determined using the disk diffusion method.[5] Bacterial strains were cultured on appropriate agar plates. Sterile filter paper discs (typically 6 mm in diameter) were impregnated with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO). The impregnated discs were then placed onto the surface of the agar plates. After an incubation period (e.g., 24 hours at 37°C), the diameter of the zone of inhibition around each disc was measured. The minimum inhibitory concentration (MIC) was determined by testing a range of concentrations of the compounds.[5]
Anticancer Activity: Halogenation as a Strategy for Potency
Halogenation has also been explored as a means to enhance the anticancer properties of carbazole derivatives. While a direct and extensive comparison between iodo- and bromo-derivatives across multiple cancer cell lines is limited in the available literature, some studies provide insights into their potential.
For instance, a series of carbazole-based thiazole derivatives were synthesized and evaluated for their cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HT29 (colon cancer) cell lines.[6] Among the synthesized compounds, a bromo-substituted derivative, 4-(4-bromophenyl)-2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)thiazole, displayed significant cytotoxicity against all three cancer cell lines.[6] This highlights the potential of bromo-carbazoles as anticancer agents.
Further research is necessary to systematically evaluate and compare the anticancer efficacy of iodo- and bromo-carbazole derivatives to establish a clear structure-activity relationship in this context.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of the compounds against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6] Cancer cells were seeded in 96-well plates and incubated to allow for cell attachment. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.[6]
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the evaluation of these compounds, the following diagrams illustrate a general experimental workflow and a representative signaling pathway that could be modulated by bioactive carbazole derivatives.
Figure 1: A generalized experimental workflow for the synthesis and biological evaluation of halogenated carbazole derivatives.
Figure 2: A representative signaling pathway potentially modulated by halogenated carbazole derivatives, leading to a biological response.
Conclusion
References
- 1. echemcom.com [echemcom.com]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-iodo-9H-carbazole: A Guide for Laboratory Professionals
For immediate reference, 3-iodo-9H-carbazole must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste streams. Improper disposal can lead to environmental contamination and potential health risks. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
I. Hazard and Safety Information
This compound is a halogenated aromatic amine with known and suspected hazards. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and engineering controls. The parent compound, carbazole, is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects[1][2][3]. Polyhalogenated carbazoles are recognized as emerging environmental concerns due to their dioxin-like toxicity[4][5].
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed[6][7]. | GHS07 | P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth. |
| Skin Irritation (Category 2) | Causes skin irritation[6][7]. | GHS07 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation (Category 2A) | Causes serious eye irritation[6][7]. | GHS07 | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation[6][7]. | GHS07 | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| Carcinogenicity (Suspected, based on Carbazole) | Suspected of causing cancer[1][3]. | GHS08 | P201: Obtain special instructions before use. P281: Use personal protective equipment as required. |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects (based on Carbazole)[1]. | GHS09 | P273: Avoid release to the environment. |
II. Required Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Nitrile gloves are recommended. If significant handling is required, consider double-gloving[8][9].
-
Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard[8].
-
Lab Coat: A fully buttoned lab coat is required to protect from skin exposure[8].
-
Respiratory Protection: If handling outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container:
-
Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Solid Waste"[9][10].
-
The container must be in good condition with a secure, threaded cap to prevent leaks and vapor release[10].
-
Ensure the label includes the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or quantity.
-
-
Collect Solid Waste:
-
Carefully transfer any unused or waste this compound powder into the designated hazardous waste container using a dedicated spatula or scoop.
-
This should be performed in a chemical fume hood to minimize inhalation exposure[8].
-
Contaminated items such as weighing boats, gloves, and paper towels should also be placed in this container.
-
-
Manage Contaminated Labware:
-
Grossly Contaminated Items: Non-reusable items (e.g., pipette tips) should be placed directly into the solid hazardous waste container.
-
Reusable Glassware: Decontaminate glassware by rinsing with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) in a chemical fume hood. The resulting solvent rinse, now considered "Halogenated Organic Liquid Waste," must be collected in a separate, appropriately labeled hazardous waste container. Do not pour this rinse down the drain[1][11].
-
-
Container Storage:
-
Keep the hazardous waste container securely sealed when not in use[10].
-
Store the container in a well-ventilated, designated satellite accumulation area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[11].
-
The primary method of disposal for this type of compound is high-temperature incineration in a facility equipped with flue gas scrubbers[3][12].
-
IV. Workflow for Proper Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Atmospheric fate and deposition of polyhalogenated carbazoles in urban environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method development for determination of polyhalogenated carbazoles in industrial waste through gas chromatography/triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H8IN | CID 3678069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. disposecleverly.com [disposecleverly.com]
Essential Safety and Operational Guide for Handling 3-iodo-9H-carbazole
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-iodo-9H-carbazole, a compound utilized in the research and development of organic materials for optoelectronic devices and potentially in pharmaceuticals.[1][2] Adherence to these procedural steps is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and GHS Classification
This compound presents several health hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile gloves are suitable for protection against incidental splashes. For prolonged handling or in case of immersion, consider heavier-duty gloves. Always inspect gloves for tears or punctures before use.[5] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | In situations with a higher risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[5] |
| Body | Laboratory coat | A standard lab coat is sufficient for most procedures. Ensure it is fully buttoned to provide maximum coverage. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary if working outside of a fume hood or if there is a potential for aerosol or dust generation.[5] The specific type of respirator should be determined by a workplace hazard assessment. |
Operational Plan: Step-by-Step Handling Procedure
Safe handling practices are crucial to prevent exposure and contamination.
-
Preparation :
-
Before handling, ensure that a Safety Data Sheet (SDS) for this compound is readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are easily accessible.
-
Assemble all necessary equipment and materials before beginning the procedure to minimize movement and potential for spills.
-
-
Handling :
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to avoid creating airborne dust.
-
Avoid direct contact with skin and eyes.[6]
-
Use non-sparking tools to prevent ignition of any residual flammable vapors.[6]
-
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Clean the work area and any equipment used with an appropriate solvent.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to minimize environmental impact.
-
Waste Segregation : Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic compounds.[7][8] Do not mix with non-halogenated waste.[7][8]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[9]
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 16807-13-9 [chemicalbook.com]
- 2. This compound CAS#: 16807-13-9 [m.chemicalbook.com]
- 3. This compound | C12H8IN | CID 3678069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. echemi.com [echemi.com]
- 7. bucknell.edu [bucknell.edu]
- 8. UBC [riskmanagement.sites.olt.ubc.ca]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
